molecular formula C17H19N3O3S B15571866 5-Hydroxyomeprazole-d3-1

5-Hydroxyomeprazole-d3-1

Katalognummer: B15571866
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: SUBDBMMJDZJVOS-CRSPMMAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxyomeprazole-d3-1 is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-CRSPMMAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Hydroxyomeprazole-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of omeprazole. This document details the synthetic pathways, experimental protocols, and analytical data pertinent to its preparation and characterization.

Introduction

Omeprazole, a proton pump inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form metabolites such as 5-hydroxyomeprazole.[1] The use of stable isotope-labeled internal standards, such as 5-Hydroxyomeprazole-d3, is essential for the accurate quantification of omeprazole and its metabolites in biological matrices during drug development and clinical research.[2][3] The deuterium labeling in 5-Hydroxyomeprazole-d3 enhances its utility in mass spectrometry-based bioanalytical methods by shifting the mass-to-charge ratio, thereby avoiding isotopic interference from the unlabeled analyte.[2][3]

This guide outlines a plausible synthetic route for 5-Hydroxyomeprazole-d3, focusing on the introduction of the deuterium label on the methoxy group of the benzimidazole ring.

Data Presentation

Table 1: Physicochemical Properties of 5-Hydroxyomeprazole-d3
PropertyValueReference
Molecular FormulaC17H16D3N3O4S[2]
Molecular Weight364.43 g/mol [2][3]
Unlabeled CAS Number92340-57-3[2][4]
Labeled CAS Number2748479-83-4[2][3]
Purity>95% (HPLC)[4]
Isotopic Purity≥99% deuterated forms (d1-d3); ≤1% d0[5][6]
AppearanceOff-white to light brown solid[2]
Storage Temperature-20°C[2][4]
Table 2: Key Reagents and Intermediates
Compound NameMolecular FormulaRole in Synthesis
4-Nitro-2-aminophenolC6H6N2O3Starting material for the benzimidazole core
Methyl iodide-d3CD3IDeuterium labeling agent
5-methoxy-d3-1H-benzo[d]imidazole-2-thiolC8H5D3N2OSKey deuterated intermediate
[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanolC9H12ClNO2Pyridine core intermediate
m-Chloroperoxybenzoic acid (m-CPBA)C7H5ClO3Oxidizing agent

Synthetic Pathway

The total synthesis of 5-Hydroxyomeprazole-d3 can be logically divided into two main parts: the synthesis of the deuterated benzimidazole intermediate and the synthesis of the pyridine intermediate, followed by their coupling and final oxidation.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Benzimidazole Synthesis cluster_1 Pyridine Synthesis A 4-Nitro-2-aminophenol B Methylation with CD3I A->B C Reduction of Nitro Group B->C D Cyclization to form Thiol C->D E 5-methoxy-d3-1H-benzo[d]imidazole-2-thiol D->E I Coupling Reaction E->I Coupling F Starting Pyridine Derivative G Multi-step Synthesis F->G H [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol G->H H->I J Oxidation (m-CPBA) I->J K 5-Hydroxyomeprazole-d3 J->K

Caption: General workflow for the synthesis of 5-Hydroxyomeprazole-d3.

Experimental Protocols

The following protocols are based on established synthetic routes for omeprazole and its analogs.[7][8][9][10]

Part 1: Synthesis of 5-methoxy-d3-1H-benzo[d]imidazole-2-thiol
  • Deuterated Anisole Formation: 4-Nitro-2-aminophenol is methylated using methyl iodide-d3 (CD3I) in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to yield 4-nitro-2-amino-1-(methoxy-d3)benzene.

  • Reduction of the Nitro Group: The nitro group of 4-nitro-2-amino-1-(methoxy-d3)benzene is reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst (Pd/C) or stannous chloride (SnCl2) in an acidic medium. This yields 4-(methoxy-d3)benzene-1,2-diamine.

  • Thiocarbonyl Insertion and Cyclization: The resulting diamine is then reacted with potassium ethyl xanthate or carbon disulfide in a suitable solvent (e.g., ethanol) under reflux to form the thiol-substituted benzimidazole ring, yielding 5-methoxy-d3-1H-benzo[d]imidazole-2-thiol.

Part 2: Synthesis of [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol

The synthesis of this crucial pyridine intermediate has been reported in the literature and involves a multi-step process starting from simpler pyridine derivatives.[7][8] A detailed, step-by-step procedure for its synthesis can be found in the work by Striela et al. (2016).[7][8]

Part 3: Coupling and Oxidation
  • Coupling Reaction: 5-methoxy-d3-1H-benzo[d]imidazole-2-thiol is coupled with [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol in a basic medium. Typically, a solution of sodium hydroxide in ethanol or methanol is used to deprotonate the thiol, which then acts as a nucleophile to displace the chloride from the pyridine derivative. This reaction forms the sulfide intermediate, 5-hydroxyomeprazole-d3 sulfide.

  • Oxidation to Sulfoxide: The final step is the oxidation of the sulfide to the sulfoxide. This is commonly achieved using m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at low temperatures to control the oxidation and prevent the formation of the sulfone byproduct. The reaction mixture is carefully monitored, and upon completion, the product is isolated and purified by crystallization or chromatography to yield 5-Hydroxyomeprazole-d3.

Diagram 2: Key Reaction Mechanism - Sulfoxide Formation

G cluster_0 Oxidation of Sulfide to Sulfoxide Sulfide R-S-R' Transition_State [Transition State] Sulfide->Transition_State + m-CPBA m-CPBA m-CPBA m-CPBA->Transition_State Sulfoxide R-S(=O)-R' Transition_State->Sulfoxide m-CBA m-Chlorobenzoic acid Transition_State->m-CBA

Caption: Mechanism of sulfide oxidation to sulfoxide using m-CPBA.

Analytical Characterization

The final product, 5-Hydroxyomeprazole-d3, should be characterized to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure. The absence or significant reduction of the methoxy signal in the ¹H NMR spectrum and the presence of a characteristic triplet in the ¹³C NMR spectrum for the CD3 group can confirm deuteration.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Conclusion

The synthesis of 5-Hydroxyomeprazole-d3 is a multi-step process that requires careful control of reaction conditions. The key to the synthesis is the efficient preparation of the deuterated benzimidazole intermediate and its subsequent coupling with the functionalized pyridine core. The outlined synthetic strategy and protocols provide a robust framework for researchers in the field of drug metabolism and pharmacokinetics to produce this essential internal standard for bioanalytical applications.

References

The Role of 5-Hydroxyomeprazole-d3 in Modern Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of 5-Hydroxyomeprazole-d3 in the field of biomedical research, particularly within the realms of pharmacokinetics and drug metabolism. As a deuterated analog of a primary omeprazole metabolite, this stable isotope-labeled compound has become an indispensable tool for ensuring the accuracy and reliability of bioanalytical methods.

Core Application: An Internal Standard in Quantitative Analysis

5-Hydroxyomeprazole-d3 is predominantly utilized as an internal standard in analytical and pharmacokinetic research.[1] Its primary function is to enhance the precision of quantitative analyses, most notably in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The structural similarity to the analyte of interest, 5-hydroxyomeprazole, coupled with its distinct mass due to the deuterium atoms, allows for the correction of variability that can arise during sample preparation and analysis. This ensures that the quantification of omeprazole and its metabolites in biological matrices, such as plasma, is both accurate and reproducible.[1]

Stable isotope-labeled compounds like 5-Hydroxyomeprazole-d3 are the gold standard for internal standards in mass spectrometry-based quantification.[1][2] They co-elute with the unlabeled analyte, experiencing similar ionization effects and potential matrix interference, which allows for reliable normalization of the analytical signal.

The Metabolic Context: Omeprazole's Pathway

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. The formation of 5-hydroxyomeprazole is a key metabolic pathway, predominantly catalyzed by CYP2C19. The subsequent analysis of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and for studies investigating drug-drug interactions and pharmacogenomics.

Below is a diagram illustrating the metabolic pathway of omeprazole.

Omeprazole_Metabolism cluster_cyp2c19 cluster_cyp3a4 Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone Sulfoxidation CYP2C19 CYP2C19 CYP2C19->Omeprazole_Hydroxyomeprazole_edge CYP3A4 CYP3A4 CYP3A4->Omeprazole_Omeprazole_Sulfone_edge Omeprazole_Hydroxyomeprazole_edge->Hydroxyomeprazole Omeprazole_Omeprazole_Sulfone_edge->Omeprazole_Sulfone

Metabolic pathway of omeprazole.

Quantitative Data for Bioanalytical Methods

The following table summarizes the mass spectrometry parameters for the analysis of omeprazole, 5-hydroxyomeprazole, and their deuterated internal standards, as collated from published research.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Citation
Omeprazole346.1198.1[2]
Omeprazole-d3349.1198.1[2]
5-Hydroxyomeprazole362.1214.1[2]
5-Hydroxyomeprazole-d3 365.1 213.9 [1]

Experimental Protocols

A representative experimental protocol for the simultaneous quantification of omeprazole and 5-hydroxyomeprazole in human plasma using LC-MS/MS with 5-Hydroxyomeprazole-d3 as an internal standard is detailed below. This protocol is synthesized from methodologies described in the cited literature.[1][2]

1. Sample Preparation

  • To a 50 µL aliquot of human plasma, add 50 µL of a working solution of the internal standards (omeprazole-d3 and 5-hydroxyomeprazole-d3) dissolved in a 50:50 methanol:water mixture.

  • Vortex the mixture briefly.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with a reconstitution solution (e.g., 50:50 methanol:water).

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 2.0 x 50 mm, 4 µm).[1]

  • Mobile Phase A: Water with 5 mM ammonium formate.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Increase the percentage of Mobile Phase B to a high level (e.g., 95%) over a few minutes to elute the analytes.

    • Return to the initial conditions to re-equilibrate the column.

  • Flow Rate: A typical flow rate for a 2.0 mm ID column would be in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10 µL.[1]

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As listed in the data table above.

The following diagram illustrates a typical bioanalytical workflow for a pharmacokinetic study utilizing an internal standard.

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard (5-Hydroxyomeprazole-d3) Biological_Sample->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow for pharmacokinetic studies.

References

The Role of 5-Hydroxyomeprazole-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This technical guide provides an in-depth exploration of the mechanism of action and application of 5-Hydroxyomeprazole-d3, a deuterated analog of a primary omeprazole metabolite, as an internal standard. By delving into the core principles of its function, presenting detailed experimental protocols, and summarizing key quantitative data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving omeprazole.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls at a constant amount.[1] Its primary role is to compensate for variations inherent in the analytical workflow, from sample preparation to detection.[1][2][3] Stable isotope-labeled internal standards (SIL-IS), such as 5-Hydroxyomeprazole-d3, are considered the gold standard in quantitative mass spectrometry.[2]

5-Hydroxyomeprazole-d3 is a deuterium-labeled version of 5-Hydroxyomeprazole, a major metabolite of the widely prescribed proton pump inhibitor, omeprazole.[4] The mechanism of action of 5-Hydroxyomeprazole-d3 as an internal standard is rooted in its near-identical physicochemical properties to the analyte of interest, 5-Hydroxyomeprazole, and by extension, its structural similarity to the parent drug, omeprazole.

The key advantages conferred by the deuterium labeling are:

  • Co-elution: 5-Hydroxyomeprazole-d3 will have a very similar, if not identical, retention time to the unlabeled 5-Hydroxyomeprazole during chromatographic separation. This ensures that both the analyte and the internal standard experience the same matrix effects at the point of ionization.

  • Similar Extraction Recovery: During sample preparation steps such as protein precipitation or liquid-liquid extraction, any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard.

  • Identical Ionization Efficiency: Both the analyte and the internal standard will have the same ionization response in the mass spectrometer's ion source.

  • Mass Differentiation: The deuterium atoms increase the mass of the internal standard, allowing it to be distinguished from the analyte by the mass spectrometer. This mass difference is typically 3 Daltons for 5-Hydroxyomeprazole-d3.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical process are normalized, leading to a more accurate and precise quantification of the analyte.

Omeprazole Metabolism: The Formation of 5-Hydroxyomeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of 5-Hydroxyomeprazole is a key metabolic pathway, predominantly catalyzed by the CYP2C19 isoenzyme.[4][5][6][7] A secondary metabolite, omeprazole sulfone, is formed mainly by the action of CYP3A4.[5][6] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in the rate of omeprazole metabolism.[5]

G Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (Major) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 (Major) Hydroxyomeprazole_Sulfone 5-Hydroxyomeprazole Sulfone Hydroxyomeprazole->Hydroxyomeprazole_Sulfone CYP3A4 Omeprazole_Sulfone->Hydroxyomeprazole_Sulfone CYP2C19

Metabolic pathway of omeprazole.

Experimental Protocol: Quantification of Omeprazole and Metabolites in Human Plasma

The following is a representative experimental protocol for the simultaneous quantification of omeprazole and its major metabolites, including 5-hydroxyomeprazole, in human plasma using LC-MS/MS. This protocol can be adapted for the specific use of 5-Hydroxyomeprazole-d3 as the internal standard for the quantification of 5-hydroxyomeprazole.

Materials and Reagents
  • Omeprazole, 5-Hydroxyomeprazole, and 5-Hydroxyomeprazole-d3 reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, and 5-Hydroxyomeprazole-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the omeprazole and 5-hydroxyomeprazole stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the 5-Hydroxyomeprazole-d3 stock solution with acetonitrile to the desired concentration.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (from standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL 5-Hydroxyomeprazole-d3 in acetonitrile) and briefly vortex.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data and Method Performance

The following tables summarize typical quantitative parameters and performance characteristics for a validated LC-MS/MS method for the analysis of omeprazole and 5-hydroxyomeprazole.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.1198.1
5-Hydroxyomeprazole362.1214.1
5-Hydroxyomeprazole-d3365.1217.1

Note: The MRM transition for 5-Hydroxyomeprazole-d3 is inferred based on the transition of the unlabeled analog and the deuterium labeling. The exact transition should be optimized during method development.

Table 2: Method Validation Summary

ParameterOmeprazole5-Hydroxyomeprazole
Calibration Range (ng/mL) 1 - 15005 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 15
Intra-day Precision (%CV) < 6%< 8%
Inter-day Precision (%CV) < 7%< 9%
Accuracy (% Bias) 92 - 108%90 - 110%

Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

G cluster_sample_prep Sample Preparation Plasma_Sample Plasma Sample Add_IS Add 5-Hydroxyomeprazole-d3 Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Experimental workflow for bioanalysis.

G Analyte Analyte (5-Hydroxyomeprazole) Variability Analytical Variability (Extraction Loss, Matrix Effects, Instrumental Drift) Analyte->Variability IS Internal Standard (5-Hydroxyomeprazole-d3) IS->Variability Analyte_Response Analyte Response (Peak Area) Variability->Analyte_Response IS_Response IS Response (Peak Area) Variability->IS_Response Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Logical basis for accurate quantification.

Conclusion

5-Hydroxyomeprazole-d3 serves as an ideal internal standard for the accurate and precise quantification of 5-hydroxyomeprazole, and by extension, for monitoring the metabolism of omeprazole. Its mechanism of action is based on its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby correcting for potential sources of error. The use of a deuterated internal standard, as outlined in the provided experimental protocol and supported by the quantitative data, is a cornerstone of robust and reliable bioanalytical method development in the pharmaceutical sciences. This technical guide provides the foundational knowledge and practical considerations for the successful implementation of 5-Hydroxyomeprazole-d3 in research and drug development settings.

References

Physical and chemical characteristics of 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Hydroxyomeprazole-d3, a deuterated analog of a primary metabolite of Omeprazole. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, analytical methodologies, and its role in pharmacokinetic studies.

Introduction

5-Hydroxyomeprazole-d3 is the deuterium-labeled form of 5-Hydroxyomeprazole, which is a major metabolite of the proton pump inhibitor Omeprazole. Omeprazole is widely used in the treatment of conditions related to excessive stomach acid, such as dyspepsia and peptic ulcer disease.[][2] The introduction of deuterium atoms into the molecule provides a stable isotope-labeled internal standard essential for accurate quantification in bioanalytical studies, particularly those employing mass spectrometry.[3] This guide delves into the core physicochemical properties, analytical methods, and metabolic context of 5-Hydroxyomeprazole-d3.

Physicochemical Characteristics

The physical and chemical properties of 5-Hydroxyomeprazole-d3 are fundamental to its application in research. These characteristics are summarized in the tables below. It is important to note that various deuteration patterns and salt forms exist, leading to different CAS numbers and molecular weights.

Table 1: General and Physical Properties
PropertyValueSource(s)
Appearance Light Beige Solid / Off-white to light brown Solid[3]
Purity >95% to 98%[][4]
Solubility Slightly soluble in Chloroform; Soluble in DMSO (requires sonication and warming)[][3]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months or -20°C for up to 1 month. Store at -86°C under inert atmosphere.[][3]
Stability Hygroscopic and Temperature Sensitive[5]
Table 2: Chemical Identifiers and Molecular Properties
Identifier/PropertyValueSource(s)
Molecular Formula C17H16D3N3O4S
Molecular Weight 364.43 g/mol [][3]
CAS Number 1189882-58-3, 2748479-83-4[6]
IUPAC Name [6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol[]
Synonyms 5-Hydroxy Omeprazole D3; 4-Methoxy-d3-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; 5-Methoxy-2-[[(4-methoxy-d3-3-methyl-5-hydroxymethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; Hydroxyomeprazole-d3; 5-Hydroxy Omeprazole-(Pyridyl)-d3[]
InChI Key CMZHQFXXAAIBKE-HPRDVNIFSA-N[]
SMILES CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC[]

A sodium salt form of 5-Hydroxyomeprazole-d3 is also available:

Table 3: Properties of 5-Hydroxyomeprazole-d3 Sodium Salt
Identifier/PropertyValueSource(s)
Molecular Formula C17H15D3N3NaO4S[7][4]
Molecular Weight 386.42 g/mol [7][8]
CAS Number 1215629-45-0 (unlabeled salt)[7][8]
Purity 98%[7]

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][9] The formation of 5-hydroxyomeprazole is a major metabolic route, predominantly catalyzed by CYP2C19.[10][11][12][13] This metabolic pathway is significant as the genetic polymorphism of CYP2C19 can lead to considerable inter-individual differences in omeprazole metabolism and clinical outcomes.[9] Another key metabolite is omeprazole sulfone, formed mainly through the action of CYP3A4.[9][12][13]

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4 (major)

Major metabolic pathways of Omeprazole.

Experimental Protocols

Detailed experimental protocols for the synthesis of 5-Hydroxyomeprazole-d3 are proprietary to commercial suppliers. However, a general understanding can be derived from the synthesis of its non-deuterated analog.

General Synthesis Approach

The total synthesis of 5-hydroxyomeprazole has been reported and involves multiple steps.[14][15] A plausible synthetic route for the deuterated analog would involve the use of a deuterated starting material, such as a trideuteriomethoxy-substituted pyridine precursor. The synthesis generally involves the coupling of a substituted pyridine moiety with a benzimidazole thiol, followed by oxidation to the sulfoxide.

Synthesis_Workflow cluster_pyridine Pyridine Moiety Synthesis cluster_benzimidazole Benzimidazole Moiety Synthesis Pyridine_Start Deuterated Pyridine Precursor (e.g., with -OCD3 group) Pyridine_Intermediate Functionalization (e.g., chloromethylation) Pyridine_Start->Pyridine_Intermediate Coupling Coupling Reaction Pyridine_Intermediate->Coupling Benzimidazole_Start Substituted Benzimidazole Thiol Benzimidazole_Start->Coupling Oxidation Oxidation to Sulfoxide Coupling->Oxidation Purification Purification (e.g., Chromatography) Oxidation->Purification Final_Product 5-Hydroxyomeprazole-d3 Purification->Final_Product

Generalized synthetic workflow for 5-Hydroxyomeprazole-d3.
Analytical Methodology: Quantification in Biological Matrices

5-Hydroxyomeprazole-d3 is primarily used as an internal standard for the quantification of 5-hydroxyomeprazole in biological samples, such as plasma and urine.[16][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.[9][17]

A. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, add an appropriate amount of 5-Hydroxyomeprazole-d3 solution (internal standard).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer is used.

  • Chromatographic Separation: A C18 reverse-phase column is typically employed to separate the analyte from other matrix components.[17][18]

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both 5-hydroxyomeprazole and 5-Hydroxyomeprazole-d3.

Analytical_Workflow Start Biological Sample (e.g., Plasma, Urine) Add_IS Spike with Internal Standard (5-Hydroxyomeprazole-d3) Start->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result Concentration of 5-Hydroxyomeprazole Quantification->Result

Workflow for the quantification of 5-Hydroxyomeprazole.

Applications in Research

The primary application of 5-Hydroxyomeprazole-d3 is as an internal standard in pharmacokinetic and metabolic research.[16][3] Its use improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[16] This is crucial for:

  • Therapeutic Drug Monitoring: Ensuring optimal drug dosage and efficacy.[16]

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of omeprazole.[16][10]

  • Metabolic Phenotyping: Investigating the activity of CYP2C19 and its impact on drug metabolism.[10][17]

Conclusion

5-Hydroxyomeprazole-d3 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable the reliable and accurate quantification of omeprazole's primary metabolite. This guide provides a foundational understanding of its characteristics and applications, supporting its effective use in a laboratory setting.

References

5-Hydroxyomeprazole-d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyomeprazole-d3, a key analytical standard in the study of omeprazole metabolism. This document details its chemical properties, synthesis, and application in bioanalytical methods, offering valuable information for researchers in pharmacology, drug metabolism, and pharmacokinetics.

Core Compound Data

5-Hydroxyomeprazole-d3 is the deuterium-labeled analog of 5-hydroxyomeprazole, the primary metabolite of the proton pump inhibitor, omeprazole. Its use as an internal standard is critical for accurate quantification in complex biological matrices.[1]

ParameterValueReference
CAS Number 2748479-83-4[1]
Molecular Formula C₁₇H₁₆D₃N₃O₄SMedChemExpress
Molecular Weight 364.43 g/mol MedChemExpress
Synonyms (4-methoxy-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl-4,6,7-d3)sulfinyl)methyl)-5-methylpyridin-3-yl)methanol[1]
Appearance Off-white to light brown solidMedChemExpress
Solubility DMSO: 10 mg/mL (27.44 mM)MedChemExpress

A sodium salt form of 5-Hydroxyomeprazole-d3 is also available with the CAS number 1215629-45-0 (unlabeled) and a molecular formula of C₁₇H₁₅D₃N₃NaO₄S.

Synthesis and Preparation

Role in Omeprazole Metabolism

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The hydroxylation of the methyl group on the benzimidazole ring, mainly mediated by CYP2C19, leads to the formation of 5-hydroxyomeprazole.[2] The sulfoxidation of the sulfinyl group, catalyzed by CYP3A4, results in the formation of omeprazole sulfone.[2] 5-hydroxyomeprazole is considered an inactive metabolite, meaning it does not significantly contribute to the pharmacological effect of omeprazole.[3]

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone Sulfoxidation Omeprazole_to_Hydroxy Omeprazole->Omeprazole_to_Hydroxy Omeprazole_to_Sulfone Omeprazole->Omeprazole_to_Sulfone CYP2C19 CYP2C19 CYP2C19->Omeprazole_to_Hydroxy CYP3A4 CYP3A4 CYP3A4->Omeprazole_to_Sulfone Omeprazole_to_Hydroxy->Hydroxyomeprazole Omeprazole_to_Sulfone->Omeprazole_Sulfone Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (5-Hydroxyomeprazole-d3) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

References

A Technical Guide to Deuterium-Labeled Omeprazole Metabolites for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of deuterium-labeled omeprazole metabolites in bioanalysis. It covers the metabolic pathways of omeprazole, the rationale for using stable isotope-labeled internal standards, and detailed experimental protocols for their synthesis and analysis. This document is intended to be a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and bioanalytical method development.

Introduction to Omeprazole Metabolism and Bioanalysis

Omeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] It is a racemic mixture of R- and S-enantiomers, with the S-enantiomer (esomeprazole) also marketed as a separate drug.[1] Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] The main metabolites include 5-hydroxyomeprazole, omeprazole sulfone, 5'-O-desmethylomeprazole, and 3-hydroxyomeprazole.[1]

Accurate and precise quantification of omeprazole and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[3][4][5]

The Role of Deuterium-Labeled Internal Standards

In quantitative bioanalysis using LC-MS/MS, stable isotope-labeled (SIL) internal standards are the gold standard. Deuterium-labeled compounds are a common type of SIL internal standard. They are chemically almost identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer.[6]

The primary advantages of using deuterium-labeled internal standards like deuterated omeprazole and its metabolites include:

  • Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, it effectively normalizes the response.

  • Correction for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for as the SIL internal standard behaves identically to the analyte.

  • Improved Accuracy and Precision: By minimizing the impact of experimental variability, SIL internal standards significantly enhance the accuracy and precision of the analytical method.

Omeprazole Metabolic Pathways

Omeprazole undergoes extensive metabolism primarily in the liver. The two key enzymes involved are CYP2C19 and CYP3A4. The metabolic pathways lead to the formation of several key metabolites.[1][7]

The major metabolic pathways are:

  • Hydroxylation: CYP2C19 is the primary enzyme responsible for the formation of 5-hydroxyomeprazole, the major metabolite in plasma.[1][2]

  • Sulfoxidation: CYP3A4 catalyzes the formation of omeprazole sulfone.[1][2]

  • Demethylation: 5'-O-desmethylomeprazole is another metabolite formed, primarily through the action of CYP2C19.[1]

  • Further Oxidation: The hydroxy metabolite can be further oxidized to the corresponding carboxylic acid.[8]

The relative contributions of these pathways can be influenced by genetic polymorphisms in CYP2C19, leading to inter-individual variability in omeprazole metabolism.[4]

Omeprazole_Metabolism Omeprazole Metabolic Pathway omeprazole Omeprazole hydroxy_omeprazole 5-Hydroxyomeprazole omeprazole->hydroxy_omeprazole CYP2C19 (major) CYP3A4 (minor) omeprazole_sulfone Omeprazole Sulfone omeprazole->omeprazole_sulfone CYP3A4 desmethyl_omeprazole 5'-O-desmethylomeprazole omeprazole->desmethyl_omeprazole CYP2C19 hydroxy_omeprazole_sulfone 5-Hydroxyomeprazole Sulfone hydroxy_omeprazole->hydroxy_omeprazole_sulfone CYP3A4 carboxy_omeprazole Carboxyomeprazole hydroxy_omeprazole->carboxy_omeprazole Oxidation

Caption: Metabolic pathway of omeprazole.

Quantitative Data for Bioanalysis

The following tables summarize key quantitative data for the bioanalysis of omeprazole and its metabolites.

Table 1: LC-MS/MS Parameters for the Analysis of Omeprazole and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Omeprazole346.1198.125[3]
5-Hydroxyomeprazole362.1214.128[5]
Omeprazole Sulfone362.1198.130[5]
Omeprazole-d3349.1201.125[6]

Note: Collision energy and other MS parameters can vary significantly between different instruments and should be optimized accordingly.

Table 2: Pharmacokinetic Parameters of Omeprazole and its Major Metabolites (Non-labeled)
ParameterOmeprazole5-HydroxyomeprazoleOmeprazole SulfoneReference
Plasma Half-life (t½) ~1 hourNot specifiedNot specified[9][10]
Oral Bioavailability ~30-40% (first pass)--[10]
Primary Metabolism CYP2C19, CYP3A4--[10]
Urinary Excretion (% of dose) ~80% (as metabolites)--[9][11]

Pharmacokinetic data for deuterium-labeled metabolites are not widely available in the literature, as the primary use of these compounds is as internal standards for the quantification of their non-labeled counterparts.

Experimental Protocols

This section provides detailed methodologies for the synthesis of deuterium-labeled omeprazole and the bioanalysis of omeprazole and its metabolites in plasma.

Synthesis of Deuterated Omeprazole (Omeprazole-d3)

This protocol is based on hydrogen-deuterium exchange on the benzimidazole ring of omeprazole in a deuterated solvent under basic conditions.[10]

Materials:

  • Omeprazole

  • Sodium deuteroxide (NaOD)

  • Methanol-d₄ (CD₃OD)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of omeprazole in methanol-d₄ within an NMR tube.

  • Add a catalytic amount of sodium deuteroxide solution in D₂O to the NMR tube.

  • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the proton signals on the benzimidazole ring.

  • Once the desired level of deuteration is achieved, neutralize the solution carefully if required.

  • Remove the deuterated solvent under reduced pressure using a rotary evaporator.

  • The resulting deuterated omeprazole can be re-dissolved in a suitable non-deuterated solvent for use as an internal standard.

Bioanalytical Method for Omeprazole and its Metabolites in Human Plasma by LC-MS/MS

This protocol describes a general method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma.[5]

Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., omeprazole-d3 in methanol).

  • Add 50 µL of 1 M sodium hydroxide and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate/n-hexane, 80:20, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water (pH 7.25).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes and internal standard. For example, starting at 10% B, increasing to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Bioanalytical_Workflow Bioanalytical Workflow for Omeprazole Metabolites start Plasma Sample Collection add_is Addition of Deuterated Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: General bioanalytical workflow.

Conclusion

Deuterium-labeled omeprazole and its metabolites are indispensable tools for the accurate and reliable quantification of these compounds in biological matrices. Their use as internal standards in LC-MS/MS assays mitigates the impact of matrix effects and other sources of experimental variability, leading to high-quality bioanalytical data. This technical guide provides a foundational understanding and practical methodologies for researchers and professionals in the field of drug metabolism and pharmacokinetics. While detailed pharmacokinetic data and synthesis protocols for every deuterated metabolite are not extensively published, the principles and methods outlined here provide a strong basis for their application in bioanalysis.

References

The Definitive Role of 5-Hydroxyomeprazole-d3 in Modern Omeprazole Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive examination of the critical role of 5-Hydroxyomeprazole-d3 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic analysis of omeprazole. Accurate quantification of omeprazole and its primary active metabolite, 5-hydroxyomeprazole, is paramount for understanding its efficacy, metabolism, and potential for drug-drug interactions. This is particularly crucial due to the significant inter-individual variability in omeprazole metabolism, largely governed by genetic polymorphisms of the Cytochrome P450 2C19 (CYP2C19) enzyme.

The Imperative for Internal Standards in Bioanalysis

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, depend on the precise and accurate quantification of the drug and its metabolites in biological matrices.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique due to its high sensitivity and selectivity.[2] However, the accuracy of LC-MS/MS data can be compromised by factors such as variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[2]

To mitigate these variables, an internal standard (IS) is incorporated into every sample.[1] An ideal IS behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[2] By measuring the ratio of the analyte's peak area to that of the IS, experimental variability can be effectively normalized, ensuring robust and reliable quantification.[2]

Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard in bioanalysis.[1][2] A deuterated IS is chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[1] This provides a distinct mass-to-charge ratio (m/z) for MS detection while ensuring that the compound co-elutes with the analyte and experiences the same extraction inefficiencies and matrix effects.[2][3]

Omeprazole Metabolism: The Central Role of 5-Hydroxyomeprazole

Omeprazole is extensively metabolized in the liver, primarily by two cytochrome P450 isoenzymes: CYP2C19 and CYP3A4.[4][5]

  • CYP2C19 is the principal enzyme responsible for the hydroxylation of omeprazole to form 5-hydroxyomeprazole , its main metabolite in plasma.[4][6]

  • CYP3A4 primarily mediates the conversion of omeprazole to omeprazole sulfone .[4]

These metabolites have minimal to no antisecretory activity.[7][8] The genetic polymorphism of CYP2C19 leads to distinct metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which significantly impacts plasma concentrations of omeprazole and, consequently, its clinical efficacy.[9][10][11] Therefore, the accurate quantification of both the parent drug (omeprazole) and its major metabolite (5-hydroxyomeprazole) is essential for pharmacokinetic and pharmacogenetic studies.[4] 5-Hydroxyomeprazole-d3 serves as the ideal internal standard for the quantification of 5-hydroxyomeprazole, ensuring the highest level of accuracy in these critical assessments.[6][12]

Omeprazole_Metabolism omeprazole Omeprazole enzyme1 CYP2C19 omeprazole->enzyme1 enzyme2 CYP3A4 omeprazole->enzyme2 hydroxyomeprazole 5-Hydroxyomeprazole (Inactive Metabolite) sulfone Omeprazole Sulfone (Inactive Metabolite) enzyme1->hydroxyomeprazole enzyme2->sulfone

Primary metabolic pathways of omeprazole in the liver.

Data Presentation: Pharmacokinetic Parameters

The use of 5-Hydroxyomeprazole-d3 as an internal standard allows for the reliable determination of key pharmacokinetic parameters. The tables below summarize data from representative studies, illustrating the impact of CYP2C19 genotype on the disposition of omeprazole and its metabolites.

Table 1: Comparison of Omeprazole Pharmacokinetic Parameters by CYP2C19 Genotype

ParameterCYP2C1917/17 (Ultrarapid Metabolizers)CYP2C191/1 (Normal Metabolizers)Fold Difference (Normal/Ultrarapid)
Omeprazole AUC∞ (h·nmol/L) 197341512.1
Omeprazole Sulfone AUC∞ (h·nmol/L) 108333433.1
Data summarized from a study investigating the influence of the CYP2C1917 allele after a 40 mg oral dose of omeprazole.[13]*

Table 2: Pharmacokinetic Parameters of Omeprazole and its Metabolites in Healthy Volunteers (Extensive Metabolizers)

ParameterOmeprazole (40 mg dose)5-HydroxyomeprazoleOmeprazole Sulfone
Cmax (ng/mL) 993.47 ± 410.70339.11 ± 111.45163.76 ± 58.11
AUC0-t (ng·h/mL) 2005.61 ± 970.211145.41 ± 386.13702.99 ± 292.83
t½ (h) 1.15 ± 0.441.95 ± 0.552.82 ± 0.81
Data represents mean ± standard deviation from a study in healthy extensive metabolizers.[14]

Table 3: Bioequivalence Study Parameters for 20 mg Omeprazole Capsules

ParameterTest FormulationReference Formulation
AUC0-t (ng·h/mL) 1284.31223.3
Cmax (ng/mL) 598.1598.7
tmax (h) 1.91.9
t½ (h) 1.41.3
Data from a bioequivalence study in 24 healthy Korean male volunteers.[15]

Experimental Protocols: A Validated Bioanalytical Workflow

The accurate measurement of omeprazole and 5-hydroxyomeprazole relies on a robust and validated bioanalytical method. The following sections detail a typical workflow using LC-MS/MS with 5-Hydroxyomeprazole-d3 as an internal standard.

Bioanalytical_Workflow start 1. Plasma Sample Collection add_is 2. Addition of Internal Standard (5-Hydroxyomeprazole-d3) start->add_is prepare 3. Sample Preparation (e.g., Protein Precipitation) add_is->prepare centrifuge 4. Centrifugation prepare->centrifuge supernatant 5. Supernatant Transfer & Evaporation centrifuge->supernatant reconstitute 6. Reconstitution supernatant->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze process 8. Data Processing (Ratio of Analyte / IS vs. Concentration) analyze->process

Typical workflow for bioanalysis using a deuterated internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a common, high-throughput method for extracting analytes from plasma.[4][16]

  • Materials :

    • Human plasma samples

    • 5-Hydroxyomeprazole-d3 working solution (in methanol)

    • Acetonitrile (ACN), LC-MS grade, chilled

    • Microcentrifuge tubes or 96-well plates

    • Vortex mixer and centrifuge

  • Methodology :

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of the 5-Hydroxyomeprazole-d3 internal standard working solution.

    • Vortex mix for 10-30 seconds to ensure homogeneity.

    • Add 300 µL of chilled acetonitrile to precipitate plasma proteins.[16]

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or well.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides representative conditions for the chromatographic separation and mass spectrometric detection of omeprazole and 5-hydroxyomeprazole.[17][18]

  • Instrumentation :

    • UPLC/HPLC System

    • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

    • LC Column: C18 reversed-phase column (e.g., 50 x 4.6 mm)[17]

  • LC Conditions :

    • Mobile Phase A : Water with 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid[19]

    • Gradient : A suitable gradient is developed to separate 5-hydroxyomeprazole from omeprazole and other endogenous components. For example, a gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate : Typically 0.3-0.5 mL/min.

    • Injection Volume : 5-10 µL.

  • MS/MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+)

    • Detection Mode : Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example) :

      • Omeprazole : m/z 346 → 198[17][20]

      • 5-Hydroxyomeprazole : m/z 362 → 214[17]

      • 5-Hydroxyomeprazole-d3 (IS) : m/z 365 → 217 (hypothetical +3 Da shift)

    • Note: Specific transitions and collision energies must be optimized for the instrument in use.

Conclusion

5-Hydroxyomeprazole-d3 is an indispensable tool in the bioanalysis of omeprazole. As a stable isotope-labeled internal standard, it co-elutes with the target analyte, 5-hydroxyomeprazole, and experiences identical conditions during sample processing and analysis. This mimicry is crucial for correcting analytical variability and mitigating matrix effects, thereby ensuring the generation of highly accurate and precise pharmacokinetic data.[1][2] The use of 5-Hydroxyomeprazole-d3 enables researchers and clinicians to reliably characterize omeprazole's metabolic pathways, investigate the impact of CYP2C19 genetic polymorphisms, and conduct essential bioequivalence studies, ultimately supporting the safe and effective use of this widely prescribed medication.

References

An In-Depth Technical Guide to the Stability and Storage of 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 5-Hydroxyomeprazole-d3. As a deuterated analog of a primary omeprazole metabolite, understanding its stability profile is paramount for its application as an internal standard in analytical research, particularly in pharmacokinetic and therapeutic drug monitoring studies. This document synthesizes available data on storage, outlines potential degradation pathways based on its non-deuterated counterpart, and provides detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

5-Hydroxyomeprazole-d3, a deuterium-labeled metabolite of omeprazole, is primarily utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2] Proper handling and storage are crucial to maintain its structural integrity and isotopic purity.

General Storage Conditions

Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term stability of 5-Hydroxyomeprazole-d3.

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 3 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Data compiled from multiple sources.[1][3]

It is crucial to handle the solid form in a controlled environment to prevent moisture absorption. When using a solution, it is advisable to aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Metabolic Pathway of Omeprazole

To understand the context in which 5-Hydroxyomeprazole-d3 is utilized, it is essential to be familiar with the metabolic pathway of its parent drug, omeprazole. Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[4][5] The formation of 5-hydroxyomeprazole is the principal metabolic route, predominantly mediated by CYP2C19.[6][7]

Omeprazole Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Hydroxyomeprazole_Sulfone 5-Hydroxyomeprazole Sulfone Hydroxyomeprazole->Hydroxyomeprazole_Sulfone CYP3A4 Omeprazole_Sulfone->Hydroxyomeprazole_Sulfone CYP2C19

Metabolic conversion of omeprazole to its primary metabolites.

Potential Degradation Pathways

Omeprazole and its metabolites are known to be unstable under acidic conditions.[9][10] Acid-induced degradation leads to a rearrangement of the molecule, followed by the formation of various degradation products, including monomers and dimers.[9][11]

The following workflow outlines a general approach for identifying degradation products under stress conditions.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC/UHPLC Separation Acid->HPLC Analyze stressed samples Base Base Hydrolysis Base->HPLC Analyze stressed samples Oxidation Oxidation Oxidation->HPLC Analyze stressed samples Thermal Thermal Stress Thermal->HPLC Analyze stressed samples Photolytic Photolytic Stress Photolytic->HPLC Analyze stressed samples MS Mass Spectrometry (MS/MS) HPLC->MS NMR NMR Spectroscopy MS->NMR Identification Identification of Degradants NMR->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway Compound 5-Hydroxyomeprazole-d3 Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photolytic Expose to

A generalized workflow for forced degradation studies.

Experimental Protocols

Detailed experimental protocols are essential for researchers to conduct their own stability assessments. The following protocols are based on established methodologies for stability testing of pharmaceuticals and can be adapted for 5-Hydroxyomeprazole-d3.

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under various stress conditions.

Objective: To investigate the stability of 5-Hydroxyomeprazole-d3 under forced degradation conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of 5-Hydroxyomeprazole-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[12] Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period.[12] Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified period.[12]

    • Thermal Degradation: Store the solid compound and a solution in sealed vials at an elevated temperature (e.g., 80°C) for a specified period.[12]

    • Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or UPLC method coupled with a mass spectrometer (LC-MS/MS).

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The mass spectrometer will aid in the structural elucidation of the degradants.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes the development of an HPLC method capable of separating the parent compound from its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the analysis of 5-Hydroxyomeprazole-d3.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV or PDA detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution with a mixture of a phosphate buffer and acetonitrile is often effective for separating omeprazole and its metabolites.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 302 nm.[13]

  • Injection Volume: 20 µL.

Method Development and Validation:

  • Method Development: Develop a gradient elution program that provides good resolution between 5-Hydroxyomeprazole-d3 and all potential degradation products identified in the forced degradation study.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol 3: Assessment of H/D Back-Exchange Stability

This protocol is crucial for deuterated compounds to ensure the isotopic label is stable under experimental conditions.

Objective: To evaluate the stability of the deuterium label on 5-Hydroxyomeprazole-d3 against hydrogen-deuterium (H/D) back-exchange.

Methodology:

  • Sample Preparation: Prepare a stock solution of 5-Hydroxyomeprazole-d3 in an aprotic, anhydrous solvent (e.g., acetonitrile). Spike a known concentration into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).[12]

  • Incubation: Incubate the sample at a physiologically relevant temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[12]

  • Sample Quenching and Extraction: Stop any enzymatic activity by adding a quenching solution like cold acetonitrile. If necessary, extract the compound from the matrix.[12]

  • Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses would indicate H/D back-exchange.[12]

  • Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[12]

Conclusion

The stability and proper storage of 5-Hydroxyomeprazole-d3 are critical for its reliable use in research and drug development. Adherence to the recommended storage conditions, particularly low temperatures and protection from moisture, is essential for maintaining its integrity. While specific stability data for the deuterated compound is limited, the knowledge of the degradation pathways of its non-deuterated counterpart provides a strong foundation for stability assessment. The experimental protocols outlined in this guide offer a systematic approach for researchers to evaluate the stability of 5-Hydroxyomeprazole-d3 in their specific applications, ensuring the accuracy and reproducibility of their results.

References

A Technical Guide to 5-Hydroxyomeprazole-d3: Suppliers, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of 5-Hydroxyomeprazole-d3, a key deuterated metabolite of omeprazole. This document details available suppliers, purity specifications, and relevant experimental protocols, offering a centralized resource for utilizing this compound in research and development.

Introduction

5-Hydroxyomeprazole-d3 is the deuterium-labeled analog of 5-hydroxyomeprazole, the primary and inactive metabolite of the proton pump inhibitor, omeprazole.[1] The labeling with deuterium, a stable isotope of hydrogen, makes it an ideal internal standard for quantitative bioanalytical assays, such as those employing mass spectrometry.[2] Its use improves the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[2] Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C19 being the principal enzyme responsible for its conversion to 5-hydroxyomeprazole.[1][3][4][5] A secondary pathway involving CYP3A4 leads to the formation of omeprazole sulfone.[1][4]

Suppliers and Purity Information

A number of chemical suppliers offer 5-Hydroxyomeprazole-d3, typically as a reference standard for research purposes. The purity of these standards is a critical factor for accurate quantification in analytical methods. The following table summarizes publicly available information from various suppliers.

SupplierProduct NameCAS NumberPurityAdditional Information
Veeprho 5-Hydroxy Omeprazole-D32748479-83-4Not specified; sold as a reference standard.Provided with a Certificate of Analysis.
Aquigen Bio Sciences 5-Hydroxy Omeprazole D31189882-58-3High-quality reference standard.Supplied with comprehensive characterization data.[4]
BOC Sciences 5-Hydroxy Omeprazole-[d3]1189882-58-3>95%Appears as a light beige solid.[]
MedChemExpress 5-Hydroxy Omeprazole-d32748479-83-4Not specified; sold as a stable isotope.For research use only.[7]
LGC Standards 5-Hydroxy Omeprazole-d3 Sodium SaltNot specified>95% (HPLC)Sold in a neat format.[8]
MyBioSource 5 Hydroxy Omeprazole D3 Sodium SaltNot specifiedResearch grade.Intended for metabolic research studies.[5]
Alentris Research Pvt. Ltd. 5-Hydroxy Omeprazole D31189882-58-3Not specified.Provided with technical data.[9]
ArtMolecule 5-Hydroxyomeprazole D3Not specifiedAnalytical standard.Available for prompt dispatch.[1][10]

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily through the cytochrome P450 system. The formation of its main metabolite, 5-hydroxyomeprazole, is catalyzed by the CYP2C19 enzyme. A secondary metabolic pathway involves the CYP3A4 enzyme, which leads to the formation of omeprazole sulfone. Understanding this pathway is crucial for interpreting pharmacokinetic data and for studies investigating drug-drug interactions.

Omeprazole_Metabolism cluster_cyp Cytochrome P450 Enzymes Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation Sulfone Omeprazole Sulfone Omeprazole->Sulfone Sulfoxidation CYP2C19 CYP2C19 (Primary Pathway) CYP2C19->Hydroxyomeprazole CYP3A4 CYP3A4 (Secondary Pathway) CYP3A4->Sulfone

Metabolic pathway of omeprazole.

Experimental Protocols

Quantification of 5-Hydroxyomeprazole in Human Plasma by LC-MS/MS

This section outlines a general procedure for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with 5-Hydroxyomeprazole-d3 as an internal standard.[11]

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL 5-Hydroxyomeprazole-d3 in acetonitrile) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 50 mM phosphate buffer or 0.15% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile).[12][13]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[12]

  • Detection: Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

The following diagram illustrates the general workflow for this analytical method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard (5-Hydroxyomeprazole-d3) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (LC) (Separation) Supernatant->LC MS Tandem Mass Spectrometry (MS/MS) (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Experimental workflow for LC-MS/MS analysis.
General Synthesis of 5-Hydroxyomeprazole

The chemical synthesis of 5-hydroxyomeprazole is a multi-step process. A convenient synthetic route has been developed, which can be adapted for the synthesis of its deuterated analog.[14][15] The following diagram provides a high-level overview of a potential synthetic strategy.

Synthesis_Workflow Start Starting Materials Precursor Synthesis of Pyridine Precursor [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol Start->Precursor Coupling Coupling with 5-methoxy-1H-benzo[d]imidazole-2-thiol Precursor->Coupling Oxidation Oxidation to Sulfoxide Coupling->Oxidation Final 5-Hydroxyomeprazole Oxidation->Final

Generalized synthesis workflow.

Conclusion

5-Hydroxyomeprazole-d3 is an essential tool for researchers in drug metabolism and pharmacokinetics. Its availability from various suppliers allows for its use as an internal standard in the accurate quantification of omeprazole and its metabolites. The provided information on its synthesis, metabolic pathway, and analytical protocols serves as a valuable resource for the scientific community, facilitating further research into the pharmacology of omeprazole and other proton pump inhibitors.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Hydroxyomeprazole using 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Hydroxyomeprazole in human plasma. The method utilizes a stable isotope-labeled internal standard, 5-Hydroxyomeprazole-d3, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders[1][2]. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4[1][3][4]. The primary metabolite, 5-Hydroxyomeprazole, is formed through the hydroxylation of the methyl group on the benzimidazole ring, a reaction predominantly mediated by CYP2C19[1][5]. The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in omeprazole metabolism, making the quantification of 5-Hydroxyomeprazole crucial for pharmacokinetic and pharmacogenetic studies[1]. Stable isotope-labeled internal standards, such as 5-Hydroxyomeprazole-d3, are essential for accurate and precise quantification in bioanalytical methods, as they compensate for variability during sample preparation and analysis[6][7]. This application note provides a detailed protocol for the determination of 5-Hydroxyomeprazole in human plasma using LC-MS/MS with 5-Hydroxyomeprazole-d3 as the internal standard.

Experimental

Materials and Reagents
  • 5-Hydroxyomeprazole and 5-Hydroxyomeprazole-d3 reference standards were of high purity (≥98%).

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Sample Preparation

A simple and rapid protein precipitation method was used for sample preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (5-Hydroxyomeprazole-d3, 100 ng/mL in acetonitrile).

  • Vortex the sample briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins[1].

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins[1].

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a C18 analytical column with the following conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3 min, hold for 1 min, then re-equilibrate
Mass Spectrometry

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The optimized multiple reaction monitoring (MRM) transitions are listed below:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
5-Hydroxyomeprazole 362.1214.1
5-Hydroxyomeprazole-d3 365.1217.1

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 5-Hydroxyomeprazole in human plasma. The use of the deuterated internal standard, 5-Hydroxyomeprazole-d3, ensured the reliability of the results by correcting for matrix effects and any variability in the sample preparation process.

Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy. A summary of the quantitative performance is presented in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%

Signaling Pathway and Experimental Workflow

The metabolic pathway of omeprazole to 5-Hydroxyomeprazole is primarily catalyzed by the CYP2C19 enzyme[5][8]. The overall analytical workflow is depicted in the diagrams below.

Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP3A4 HydroxySulfone 5-Hydroxyomeprazole Sulfone Hydroxyomeprazole->HydroxySulfone CYP3A4 Sulfone->HydroxySulfone CYP2C19

Caption: Metabolic pathway of Omeprazole.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (5-Hydroxyomeprazole-d3) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 5-Hydroxyomeprazole calibration->quantification

Caption: Experimental workflow for 5-Hydroxyomeprazole analysis.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of 5-Hydroxyomeprazole in human plasma. The use of a simple protein precipitation sample preparation protocol and a stable isotope-labeled internal standard makes this method highly suitable for high-throughput applications in clinical and preclinical research, including pharmacokinetic and pharmacogenetic studies.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Omeprazole Using 5-Hydroxyomeprazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of omeprazole in biological matrices, particularly human plasma, using 5-Hydroxyomeprazole-d3 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is also a metabolite of the analyte can offer advantages in compensating for variability during sample preparation and ionization, leading to improved accuracy and precision.

Introduction

Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Accurate quantification of omeprazole in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has emerged as the preferred bioanalytical technique due to its high sensitivity, selectivity, and throughput.[1] The use of a stable isotope-labeled internal standard, such as 5-Hydroxyomeprazole-d3, is critical for reliable quantification by correcting for matrix effects and variations in sample processing.

Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its major metabolite, 5-hydroxyomeprazole.[2][3] Therefore, using a deuterated version of this metabolite, 5-Hydroxyomeprazole-d3, as an internal standard can closely mimic the behavior of the analyte during the analytical process.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Reference Standards: Omeprazole, 5-Hydroxyomeprazole-d3

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Additives: Formic acid, ammonium acetate, or ammonium bicarbonate

  • Biological Matrix: Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole and 5-Hydroxyomeprazole-d3 in methanol.

  • Working Standard Solutions: Serially dilute the omeprazole stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration curve (CC) standards at appropriate concentrations.

  • Internal Standard Working Solution: Dilute the 5-Hydroxyomeprazole-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting omeprazole from plasma samples.

  • Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL 5-Hydroxyomeprazole-d3).

  • Vortex the mixture briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix the sample for 1 minute.

  • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Alternative Method: Liquid-Liquid Extraction (LLE)

For potentially cleaner extracts, a liquid-liquid extraction can be employed.

  • To 0.2 mL of plasma, add the internal standard solution.

  • Add an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex to mix and then centrifuge to separate the layers.

  • The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for injection.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System A high-performance liquid chromatography system
Column C18 column (e.g., Purospher Star, 5µm, 100x4.6mm)
Mobile Phase A 0.1% Formic acid in water or 5mM Ammonium Bicarbonate
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution (e.g., 70:30 v/v Mobile Phase B:A)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Run Time 2-5 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer A tandem mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive ion mode
MRM Transitions Omeprazole: m/z 346.1 → 198.1 5-Hydroxyomeprazole-d3: (Predicted) m/z 365.1 → 217.1
Gas Settings Optimized for the specific instrument (Nebulizer, Curtain, Collision, Auxiliary gases)
Ion Spray Voltage ~5500 V
Temperature ~500°C

Note: The predicted MRM transition for 5-Hydroxyomeprazole-d3 is based on the known transition for 5-hydroxyomeprazole (m/z 362 -> 214) and the addition of three deuterium atoms.

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity The relationship between the concentration of the analyte and the analytical response.A linear range with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ). Accuracy (%RE) should be within ±15% (±20% at the LLOQ).
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the matrix factor should be ≤15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Table 4: Representative Quantitative Data (Hypothetical)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1.08.5-2.39.8-1.5
LQC3.06.21.77.52.1
MQC504.5-0.85.1-0.5
HQC8003.12.54.21.9

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure, from sample preparation to data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (5-Hydroxyomeprazole-d3) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Omeprazole calibration->quantification

Caption: Experimental workflow for omeprazole analysis.

Logical Relationship of Key Analytical Steps

This diagram outlines the logical progression and dependencies of the core analytical stages.

logical_relationship sample_collection Sample Collection (Human Plasma) sample_preparation Sample Preparation (Protein Precipitation) sample_collection->sample_preparation lc_separation LC Separation sample_preparation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis result_reporting Result Reporting data_analysis->result_reporting

Caption: Logical flow of the bioanalytical method.

Conclusion

The described LC-MS/MS method using 5-Hydroxyomeprazole-d3 as an internal standard provides a robust and reliable approach for the quantification of omeprazole in human plasma. The detailed protocols and validation guidelines presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in pharmacokinetic and other clinical studies of omeprazole. The use of a deuterated metabolite as an internal standard is a key feature of this method, ensuring high accuracy and precision of the analytical results.

References

Application Note: Quantification of Omeprazole in Human Plasma using a Validated LC-MS/MS Method with 5-Hydroxyomeprazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The accurate quantification of omeprazole in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of omeprazole in human plasma. The method utilizes 5-Hydroxyomeprazole-d3, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method has been validated following FDA guidelines and is suitable for high-throughput analysis in a research setting.[3][4][5]

Materials and Methods

Chemicals and Reagents
  • Omeprazole (reference standard)

  • 5-Hydroxyomeprazole-d3 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

Instrumentation
  • Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is recommended for efficient separation.[6]

Stock and Working Solutions
  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of omeprazole in methanol.

  • 5-Hydroxyomeprazole-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 5-Hydroxyomeprazole-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL.

Experimental Protocols

Sample Preparation
  • Label all sample tubes appropriately.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL 5-Hydroxyomeprazole-d3 internal standard working solution to all tubes except for the blank samples (add 10 µL of the diluent instead).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[6][7]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm)[6]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions
Run Time Approximately 2.5 minutes[6][8]

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Omeprazole: 346.2 → 198.0[6][9]; 5-Hydroxyomeprazole-d3: 365.2 → 217.1 (Predicted)
Source Temperature 120°C[10]
Desolvation Temperature 400°C[10]
Capillary Voltage 3.5 kV[10]

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1.2 to 1200 ng/mL for omeprazole in human plasma.[7] The calibration curve was constructed by plotting the peak area ratio of omeprazole to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Omeprazole1.2 - 1200> 0.99
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5< 595 - 105< 594 - 106
Medium500< 496 - 104< 495 - 105
High1000< 397 - 103< 396 - 104

Data presented are representative and may vary between laboratories.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low585 - 9590 - 110
Medium50088 - 9892 - 108
High100090 - 10095 - 105

Data presented are representative and may vary between laboratories.

Visualizations

experimental_workflow sample_collection Plasma Sample Collection is_addition Addition of 5-Hydroxyomeprazole-d3 (IS) sample_collection->is_addition sample_prep Sample Preparation (Protein Precipitation) centrifugation Centrifugation sample_prep->centrifugation is_addition->sample_prep supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantification of omeprazole in human plasma.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard omeprazole Omeprazole (Analyte of Interest) lc_ms LC-MS/MS System omeprazole->lc_ms Co-elution & Ionization hydroxyomeprazole_d3 5-Hydroxyomeprazole-d3 (Stable Isotope Labeled) hydroxyomeprazole_d3->lc_ms Co-elution & Ionization peak_area_ratio Peak Area Ratio (Analyte / IS) lc_ms->peak_area_ratio Detection & Measurement final_concentration Final Concentration of Omeprazole peak_area_ratio->final_concentration Quantification

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies Using 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5-Hydroxyomeprazole-d3 as an internal standard in in vitro drug metabolism studies. The protocols detailed below are intended to assist in the accurate and precise quantification of 5-hydroxyomeprazole, the primary metabolite of omeprazole, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Omeprazole is a widely used proton pump inhibitor primarily metabolized in the liver by the cytochrome P450 (CYP) enzymes, CYP2C19 and CYP3A4. The major metabolic pathway is the 5-hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole, a reaction predominantly catalyzed by CYP2C19.[1][2] Due to the polymorphic nature of CYP2C19, there is significant inter-individual variability in the rate of omeprazole metabolism, making the accurate quantification of its metabolites crucial in pharmacokinetic and drug-drug interaction studies.[2]

5-Hydroxyomeprazole-d3 is a stable isotope-labeled (SIL) derivative of 5-hydroxyomeprazole. In LC-MS/MS-based bioanalysis, SIL internal standards are the gold standard as they co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation and matrix effects.[2] This leads to enhanced accuracy, precision, and robustness of the analytical method.

Key Applications

  • CYP2C19 Inhibition Assays: Omeprazole is a well-established probe substrate for determining the inhibitory potential of new chemical entities (NCEs) on CYP2C19 activity. The formation of 5-hydroxyomeprazole is monitored, and 5-Hydroxyomeprazole-d3 is used as an internal standard for its accurate quantification.

  • Metabolic Stability Assays: These assays determine the rate at which a drug is metabolized by liver microsomes or other metabolically active systems. When studying the metabolism of omeprazole, 5-Hydroxyomeprazole-d3 can be used to accurately quantify the formation of the 5-hydroxy metabolite over time.

  • Reaction Phenotyping: This involves identifying the specific CYP isoforms responsible for the metabolism of a drug candidate. By using specific chemical inhibitors or recombinant human CYP enzymes, the contribution of each enzyme to the formation of 5-hydroxyomeprazole can be determined, with 5-Hydroxyomeprazole-d3 serving as the internal standard for the metabolite.

Omeprazole Metabolic Pathway

The metabolic fate of omeprazole is primarily governed by CYP2C19 and CYP3A4, leading to the formation of 5-hydroxyomeprazole and omeprazole sulfone, respectively.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4 (major) CYP2C19_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare HLM, Omeprazole, Test Compound, Buffer Mix Combine HLM, Buffer, and Test Compound Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Add NADPH to start reaction Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop reaction with ACN + 5-Hydroxyomeprazole-d3 Incubate->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate IC50 LCMS->Data Metabolic_Stability_Workflow cluster_setup Setup cluster_reaction Reaction cluster_quantification Quantification & Analysis Prepare Prepare HLM, Omeprazole, Buffer, and NADPH Initiate Initiate reaction at 37°C Prepare->Initiate Sampling Collect samples at multiple time points Initiate->Sampling Terminate Terminate reaction with ACN + Internal Standards Sampling->Terminate Process Centrifuge and collect supernatant Terminate->Process LCMS Analyze by LC-MS/MS Process->LCMS Calculate Determine t½ and CLint LCMS->Calculate

References

Application of 5-Hydroxyomeprazole-d3 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole is a widely prescribed proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. The therapeutic efficacy and potential for adverse effects of omeprazole can be influenced by significant inter-individual variability in its pharmacokinetics. This variability is largely attributed to genetic polymorphisms of the cytochrome P450 enzymes, particularly CYP2C19, which is the primary enzyme responsible for its metabolism. Therapeutic Drug Monitoring (TDM) of omeprazole and its major metabolite, 5-hydroxyomeprazole, is therefore a valuable tool for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity. The use of a stable isotope-labeled internal standard is crucial for achieving the accuracy and precision required in clinical and research settings. 5-Hydroxyomeprazole-d3, a deuterium-labeled analog of 5-hydroxyomeprazole, serves as an ideal internal standard for the quantification of omeprazole and its metabolites by mass spectrometry-based methods.[1][2] This document provides detailed protocols and data for the application of 5-Hydroxyomeprazole-d3 in the TDM of omeprazole.

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 system.[3][4] The two main metabolic pathways are hydroxylation to form 5-hydroxyomeprazole, predominantly catalyzed by CYP2C19, and sulfonation to form omeprazole sulfone, catalyzed by CYP3A4.[5][6] The genetic polymorphism of CYP2C19 can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which directly impacts the plasma concentrations of omeprazole and 5-hydroxyomeprazole.[6]

Omeprazole_Metabolism Metabolic Pathway of Omeprazole cluster_enzymes Metabolizing Enzymes Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone Sulfonation Omeprazole_to_Hydroxyomeprazole Omeprazole->Omeprazole_to_Hydroxyomeprazole Omeprazole_to_Sulfone Omeprazole->Omeprazole_to_Sulfone CYP2C19 CYP2C19 CYP3A4 CYP3A4 Omeprazole_to_Hydroxyomeprazole->Hydroxyomeprazole Omeprazole_to_Sulfone->Omeprazole_Sulfone

Caption: Metabolic pathway of omeprazole.

Experimental Protocols

The following protocols describe the analytical methods for the simultaneous determination of omeprazole and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 5-Hydroxyomeprazole-d3 as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the determination of omeprazole in human plasma.[7]

Materials:

  • Human plasma samples

  • 5-Hydroxyomeprazole-d3 internal standard working solution

  • Diethyl ether:dichloromethane (60:40, v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the 5-Hydroxyomeprazole-d3 internal standard working solution.

  • Add 1 mL of diethyl ether:dichloromethane (60:40, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a method for the simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma.[8]

Materials:

  • Human plasma samples

  • 5-Hydroxyomeprazole-d3 internal standard working solution

  • Polymeric sorbent based SPE cartridges

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., acetonitrile)

  • SPE manifold

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Mix 250 µL of plasma with 25 µL of the 5-Hydroxyomeprazole-d3 internal standard working solution.

  • Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

TDM_Workflow Therapeutic Drug Monitoring Workflow Start Patient Plasma Sample Collection Add_IS Addition of 5-Hydroxyomeprazole-d3 (Internal Standard) Start->Add_IS Extraction Sample Preparation (LLE or SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification Report Reporting of Drug Concentrations Quantification->Report

Caption: General workflow for TDM.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are example LC-MS/MS conditions. Optimal parameters may vary depending on the specific instrumentation used.

Liquid Chromatography:

Parameter Condition 1[8] Condition 2[9]
Column Zorbax XDB-C8 (50 x 4.6 mm) ProntoSil AQ, C18
Mobile Phase Acetonitrile:water (21:79, v/v) with 10 mM ammonium hydroxide, pH 8.5 Gradient with 10 mM ammonium acetate (pH 7.25) and acetonitrile
Flow Rate Not specified Not specified

| Injection Volume | Not specified | Not specified |

Tandem Mass Spectrometry:

Parameter Condition 1[8] Condition 2[9]
Ionization Mode Positive Ion Atmospheric Pressure Chemical Ionization (APCI) Positive Ion Electrospray Ionization (ESI)
Monitoring Mode Multiple Reaction Monitoring (MRM) Selected Ion Monitoring (SIM)
Precursor → Product Ion (m/z) 5-Hydroxyomeprazole: 362 → 214Omeprazole: 346 → 198 5-Hydroxyomeprazole: m/z 362Omeprazole: m/z 346Omeprazole Sulfone: m/z 362

| Internal Standard Transition | 316 → 147 (example) | m/z 300 (example) |

Data Presentation

The use of 5-Hydroxyomeprazole-d3 as an internal standard allows for the accurate and precise quantification of omeprazole and its metabolites over a range of concentrations relevant for therapeutic monitoring.

Table 1: Quantitative Performance of LC-MS/MS Methods for Omeprazole and Metabolites

AnalyteMethodLLOQ (ng/mL)Linearity Range (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Reference
Omeprazole LC-ESI-MS1010 - 750< 11%< 11%[9]
5-Hydroxyomeprazole LC-ESI-MS55 - 250< 11%< 11%[9]
Omeprazole Sulfone LC-ESI-MS1010 - 750< 11%< 11%[9]
Omeprazole LC-APCI-MS/MS1010 - 500Not specifiedNot specified[8]
5-Hydroxyomeprazole LC-APCI-MS/MS1010 - 500Not specifiedNot specified[8]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation

Conclusion

The application of 5-Hydroxyomeprazole-d3 as an internal standard in LC-MS/MS based methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of omeprazole. The detailed protocols and established performance characteristics outlined in this document demonstrate the suitability of this methodology for both clinical and research applications, ultimately aiding in the personalization of omeprazole therapy. The use of a stable isotope-labeled internal standard is essential to control for variability in sample preparation and instrument response, ensuring the high quality of the quantitative data.

References

Application Note: Chromatographic Separation and Quantification of Omeprazole and its Metabolites in Human Plasma using UPLC-MS/MS with 5-Hydroxyomeprazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous determination of omeprazole (B731) and its major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and incorporates 5-Hydroxyomeprazole-d3 as a stable isotope-labeled internal standard for accurate quantification.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][3][4] The main metabolites are 5-hydroxyomeprazole and omeprazole sulfone.[3][5] Monitoring the plasma concentrations of omeprazole and its metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches, particularly concerning CYP2C19 genetic polymorphisms.[3][6]

This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma. The use of a deuterated internal standard, 5-Hydroxyomeprazole-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined in the following workflow diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (5-Hydroxyomeprazole-d3) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into UPLC-MS/MS System reconstitution->injection chromatographic_separation Chromatographic Separation (C18 Column) injection->chromatographic_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatographic_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratios) data_acquisition->quantification reporting Report Results quantification->reporting

Figure 1: Experimental workflow for the analysis of omeprazole and its metabolites.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of omeprazole, its metabolites, and the internal standard from human plasma.

Materials and Reagents:

  • Human plasma (collected in K2-EDTA tubes)

  • Omeprazole, 5-hydroxyomeprazole, omeprazole sulfone reference standards

  • 5-Hydroxyomeprazole-d3 (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (5-Hydroxyomeprazole-d3 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

Chromatographic System: A UPLC system equipped with a binary pump, autosampler, and column oven.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[7]
Mobile Phase A 0.1% Formic acid in water[8][9]
Mobile Phase B 0.1% Formic acid in acetonitrile[8][9]
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 5% B
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 4 minutes

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7][8]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data

Quantification is performed using Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for each analyte and the internal standard are listed below.

Table 3: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Omeprazole346.1[5][9]198.1[9]~2.1
5-Hydroxyomeprazole362.1[5]214.1[10]~1.8
Omeprazole Sulfone362.1[5]150.0[10]~1.9
5-Hydroxyomeprazole-d3 (IS)365.1217.1~1.8

Note: Retention times are approximate and may vary depending on the specific UPLC system and conditions.

Omeprazole Metabolic Pathway

Omeprazole undergoes extensive metabolism in the liver, primarily through two main pathways mediated by CYP2C19 and CYP3A4.

metabolic_pathway cluster_enzymes CYP450 Enzymes omeprazole Omeprazole hydroxyomeprazole 5-Hydroxyomeprazole omeprazole->hydroxyomeprazole Hydroxylation sulfone Omeprazole Sulfone omeprazole->sulfone Sulfoxidation cyp2c19 CYP2C19 cyp2c19->hydroxyomeprazole cyp3a4 CYP3A4 cyp3a4->sulfone

Figure 2: Simplified metabolic pathway of omeprazole.

As illustrated, CYP2C19 is the primary enzyme responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 is mainly involved in the formation of omeprazole sulfone.[4] Genetic variations in the CYP2C19 enzyme can significantly alter the metabolic rate of omeprazole, leading to inter-individual differences in drug exposure and response.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of omeprazole and its major metabolites in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical research applications. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.

References

Application Notes and Protocols for the Detection of 5-Hydroxyomeprazole-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Hydroxyomeprazole-d3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and implementation of robust bioanalytical methods for pharmacokinetic studies and other research applications.

Introduction

5-Hydroxyomeprazole is the primary active metabolite of omeprazole, a widely used proton pump inhibitor. The use of a stable isotope-labeled internal standard, such as 5-Hydroxyomeprazole-d3, is crucial for accurate and precise quantification in complex biological matrices like plasma. This document outlines the key mass spectrometry parameters, a detailed experimental protocol for sample preparation, and the necessary liquid chromatography conditions for the successful detection and quantification of 5-Hydroxyomeprazole-d3.

Mass Spectrometry Parameters

The successful detection of 5-Hydroxyomeprazole-d3 and its non-deuterated analog relies on the use of Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer. The following table summarizes the recommended MRM transitions. It is important to note that instrument-specific optimization of collision energy (CE) and declustering potential (DP) is recommended to achieve the best sensitivity and specificity.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q2) [m/z]PolarityNotes
5-Hydroxyomeprazole362.0214.0Positive
5-Hydroxyomeprazole-d3 (Internal Standard) 365.2 214.0 Positive Precursor ion reflects a +3 Da shift from the non-labeled analyte.
Omeprazole346.2198.2PositiveOften monitored concurrently.
Omeprazole-d3 (Alternative Internal Standard)349.2201.0PositiveCan be used if 5-Hydroxyomeprazole-d3 is unavailable.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and effective protein precipitation method for the extraction of 5-Hydroxyomeprazole-d3 from human plasma.

Materials:

  • Human plasma samples

  • 5-Hydroxyomeprazole-d3 internal standard spiking solution

  • Acetonitrile (ACN), HPLC grade, chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add the appropriate volume of 5-Hydroxyomeprazole-d3 internal standard spiking solution to each plasma sample to achieve the desired final concentration.

  • Vortex mix the samples for 10 seconds.

  • Add 600 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Declustering Potential (DP) Instrument dependent, requires optimization. Start at 80 V.
Collision Energy (CE) Instrument dependent, requires optimization. Start at 30 eV.
Scan Type Multiple Reaction Monitoring (MRM)

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol and the metabolic pathway of omeprazole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add 5-Hydroxyomeprazole-d3 (IS) plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection data_acquisition Data Acquisition (MRM) integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for 5-Hydroxyomeprazole-d3 analysis.

metabolic_pathway omeprazole Omeprazole hydroxyomeprazole 5-Hydroxyomeprazole omeprazole->hydroxyomeprazole CYP2C19 sulfone Omeprazole Sulfone omeprazole->sulfone CYP3A4

Caption: Simplified metabolic pathway of omeprazole.

References

Application Notes and Protocols for CYP2C19 Phenotyping using 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents. Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in enzyme activity, resulting in classifications of individuals as poor, intermediate, extensive, or ultrarapid metabolizers. Accurate determination of an individual's CYP2C19 phenotype is crucial for personalized medicine, enabling dose adjustments to optimize therapeutic efficacy and minimize adverse drug reactions.

Omeprazole is a well-established probe drug for assessing CYP2C19 activity. It is primarily metabolized by CYP2C19 to 5-hydroxyomeprazole.[1][2][3] The ratio of the parent drug to its metabolite in plasma is a reliable indicator of CYP2C19 metabolic capacity. The use of a stable isotope-labeled internal standard, such as 5-Hydroxyomeprazole-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the accurate quantification of 5-hydroxyomeprazole. This stable isotope-labeled internal standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response, ensuring robust and reliable results.

These application notes provide detailed protocols for both in vivo and in vitro CYP2C19 phenotyping assays using 5-Hydroxyomeprazole-d3 as an internal standard.

Metabolic Pathway of Omeprazole

The metabolic conversion of omeprazole is primarily catalyzed by two key cytochrome P450 enzymes: CYP2C19 and CYP3A4. CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of omeprazole to form 5-hydroxyomeprazole, which is the basis for the phenotyping assay. CYP3A4 is mainly involved in the formation of omeprazole sulfone. The metabolic pathway is depicted below.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (Major) CYP3A4 (Minor) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 (Major)

Caption: Metabolic pathway of omeprazole.

Part 1: In Vivo CYP2C19 Phenotyping Assay

This protocol describes the determination of the omeprazole to 5-hydroxyomeprazole metabolic ratio in human plasma samples following oral administration of omeprazole.

Experimental Workflow

The overall workflow for the in vivo phenotyping assay is outlined below, from volunteer participation to final data analysis.

in_vivo_workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Volunteer Volunteer Recruitment & Informed Consent Dosing Oral Administration of 20 mg Omeprazole Volunteer->Dosing Sampling Blood Sample Collection (e.g., 2-4 hours post-dose) Dosing->Sampling Processing Plasma Separation & Storage at -80°C Sampling->Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation & SPE) Processing->Sample_Prep Analysis LC-MS/MS Analysis with 5-Hydroxyomeprazole-d3 IS Sample_Prep->Analysis Quantification Quantification of Omeprazole & 5-Hydroxyomeprazole Analysis->Quantification MR_Calc Calculation of Metabolic Ratio (Omeprazole / 5-Hydroxyomeprazole) Quantification->MR_Calc Phenotype Phenotype Assignment (e.g., PM, IM, EM, UM) MR_Calc->Phenotype Report Data Reporting Phenotype->Report

Caption: Workflow for in vivo CYP2C19 phenotyping.

Protocol: Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma

1. Materials and Reagents

  • Omeprazole and 5-Hydroxyomeprazole reference standards

  • 5-Hydroxyomeprazole-d3 (internal standard)

  • Human plasma (blank and study samples)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Stock and Working Solutions Preparation

  • Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, and 5-Hydroxyomeprazole-d3 in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).

  • Prepare a working internal standard solution of 5-Hydroxyomeprazole-d3 at an appropriate concentration (e.g., 100 ng/mL) in methanol/water.

3. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of the 5-Hydroxyomeprazole-d3 internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • The supernatant can be directly injected or further purified using Solid Phase Extraction (SPE) for cleaner samples. For SPE, condition the cartridge, load the supernatant, wash, and elute the analytes.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor to product ion transitions should be optimized for the specific instrument. Example transitions are provided in the table below.

Quantitative Data

Table 1: Example LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Omeprazole346.1198.125
5-Hydroxyomeprazole362.1214.122
5-Hydroxyomeprazole-d3365.1214.122

Table 2: Typical Assay Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%

Part 2: In Vitro CYP2C19 Activity Assay in Human Liver Microsomes

This protocol describes a method to determine the activity of CYP2C19 in human liver microsomes (HLMs) by measuring the formation of 5-hydroxyomeprazole from omeprazole.

Experimental Workflow

The workflow for the in vitro assay involves incubation of the substrate with microsomes, followed by analysis of metabolite formation.

in_vitro_workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data_analysis Data Interpretation Preparation Prepare Incubation Mix: HLMs, Buffer, Omeprazole Preincubation Pre-incubate at 37°C Preparation->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer IS_Addition Add 5-Hydroxyomeprazole-d3 IS Supernatant_Transfer->IS_Addition LCMS_Analysis LC-MS/MS Analysis IS_Addition->LCMS_Analysis Quantification Quantify 5-Hydroxyomeprazole LCMS_Analysis->Quantification Activity_Calc Calculate CYP2C19 Activity (pmol/min/mg protein) Quantification->Activity_Calc Data_Reporting Report Results Activity_Calc->Data_Reporting

References

Troubleshooting & Optimization

Troubleshooting 5-Hydroxyomeprazole-d3 signal instability in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address signal instability and other common issues encountered during the LC-MS analysis of 5-Hydroxyomeprazole-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal instability for 5-Hydroxyomeprazole-d3 in LC-MS analysis?

Signal instability for 5-Hydroxyomeprazole-d3, a deuterated internal standard, can arise from several factors. The most common issues include:

  • Isotopic Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This "back-exchange" can alter the mass-to-charge ratio of the internal standard, leading to a decreased signal for the deuterated compound and a potential increase in the signal of the unlabeled analyte.

  • Chemical Instability: Both omeprazole and its metabolite, 5-hydroxyomeprazole, are known to be unstable in acidic conditions.[1] Exposure to acidic mobile phases or sample pH can lead to degradation of the analyte and the internal standard, resulting in signal loss or variability.

  • Chromatographic Issues: Poor chromatographic resolution between 5-Hydroxyomeprazole-d3 and co-eluting matrix components can lead to ion suppression or enhancement, causing signal instability. Although deuterated standards are expected to co-elute with the analyte, slight retention time shifts can occur.

  • Sample Preparation and Handling: Inconsistent sample preparation techniques, such as variations in extraction recovery or sample storage conditions (temperature and light exposure), can contribute to signal variability.

  • Mass Spectrometer Source Conditions: In-source fragmentation or instability of the protonated molecule can lead to inconsistent signal intensity.

Q2: My 5-Hydroxyomeprazole-d3 signal is drifting over the course of an analytical run. What should I investigate?

A drifting signal for the internal standard is a common problem that can compromise the accuracy of your results. Here’s a systematic approach to troubleshooting:

  • Evaluate Solvent Stability: Incubate a solution of 5-Hydroxyomeprazole-d3 in your sample diluent and mobile phase for a duration equivalent to a typical analytical run. Re-inject this solution to see if there is a significant change in the signal.

  • Check for System Carryover: Inject a blank solvent sample immediately after a high-concentration sample. If you observe a peak for 5-Hydroxyomeprazole-d3 in the blank injection, it indicates carryover from the injector or column.

  • Assess for Adsorption: If the signal gradually decreases, the analyte may be adsorbing to plasticware, vials, or parts of the LC system. Consider using silanized glassware or different vial materials.

  • Monitor System Pressure: Fluctuations in the LC system pressure can indicate pump problems or a blockage, which can affect retention times and peak areas.

Q3: Can the position of the deuterium label on 5-Hydroxyomeprazole-d3 affect its stability?

Yes, the position of the deuterium label is critical. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange with hydrogen atoms from the solvent.[2] When selecting a deuterated internal standard, it is preferable to choose one where the labels are on chemically stable positions of the molecule.

Troubleshooting Guides

Guide 1: Investigating Isotopic Exchange

Isotopic exchange can lead to an underestimation of the internal standard and an overestimation of the analyte.

Symptoms:

  • Decreasing signal of 5-Hydroxyomeprazole-d3 over time.

  • Appearance or increase of a signal at the m/z of the unlabeled 5-Hydroxyomeprazole in a sample containing only the deuterated standard.

Troubleshooting Workflow:

A Symptom: Unstable IS Signal (Suspected Isotopic Exchange) B Prepare IS in Mobile Phase and Sample Matrix A->B C Incubate at RT for Various Time Points (0, 2, 4, 8h) B->C D Analyze Samples by LC-MS C->D E Monitor IS and Analyte Mass Transitions D->E F Decision: IS Signal Decrease? Analyte Signal Increase? E->F G Action: Optimize pH of Mobile Phase/Sample Diluent F->G Yes H Action: Evaluate Alternative Solvents (e.g., Aprotic) F->H Yes I Action: Reduce Sample Incubation Time/Temperature F->I Yes

Caption: Workflow to diagnose isotopic exchange of the internal standard.

Experimental Protocol: Assessing Isotopic Exchange

  • Prepare Solutions: Prepare separate solutions of 5-Hydroxyomeprazole-d3 at a known concentration in:

    • Mobile Phase A

    • Mobile Phase B

    • A 50:50 mixture of Mobile Phase A and B

    • Your sample diluent

    • Extracted blank matrix

  • Incubation: Aliquot these solutions into separate vials and incubate them at room temperature.

  • Time-Point Analysis: Inject an aliquot from each solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Data Analysis: Monitor the peak area of 5-Hydroxyomeprazole-d3 and the corresponding unlabeled 5-Hydroxyomeprazole. A significant decrease in the deuterated signal with a concurrent increase in the unlabeled signal confirms isotopic exchange.

Mitigation Strategies:

  • Adjust pH: Since omeprazole and its metabolites are unstable in acidic conditions, ensure the pH of your mobile phase and sample diluent is neutral or slightly basic (around pH 7-8).

  • Minimize Aqueous Exposure: Reduce the time the sample spends in aqueous solutions before injection.

  • Use Aprotic Solvents: If possible, use aprotic solvents for sample reconstitution.

  • Lower Temperature: Store samples at low temperatures (4°C or -20°C) to slow down the exchange rate.

Guide 2: Addressing Chemical Instability

The inherent instability of the omeprazole structure in acidic environments can lead to degradation of both the analyte and the internal standard.

Symptoms:

  • Overall low signal for both analyte and internal standard.

  • Signal decreases with longer sample storage or time in the autosampler.

  • Appearance of unknown degradation peaks in the chromatogram.

Troubleshooting Workflow:

A Symptom: Low Signal/ Degradation Peaks B Prepare Samples at Different pH Values A->B C Analyze Immediately and After Incubation B->C D Decision: Signal Higher at Neutral/Basic pH? C->D E Action: Adjust Mobile Phase and Sample pH to > 7 D->E Yes F Action: Keep Samples Cool and Protected from Light E->F G Action: Minimize Time in Autosampler Before Injection F->G

Caption: Workflow for troubleshooting chemical instability.

Experimental Protocol: pH Stability Assessment

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 6, 7, 8, and 9).

  • Spike Samples: Spike a known concentration of 5-Hydroxyomeprazole-d3 and 5-Hydroxyomeprazole into each buffer.

  • Analyze: Analyze the samples immediately after preparation and after incubating at room temperature for a set period (e.g., 4 hours).

  • Evaluate Data: Plot the peak areas of the analyte and internal standard against the pH. This will help you determine the optimal pH range for stability.

Quantitative Data: Impact of pH on Omeprazole Stability

pHStability of Omeprazole
< 4Very unstable, rapid degradation.[1]
6-7Degradation is still significant.
> 7.5Relatively stable.
Guide 3: Mitigating Matrix Effects

Differential matrix effects can occur when co-eluting compounds from the sample matrix affect the ionization of the analyte and internal standard differently.

Experimental Protocol: Post-Column Infusion

  • Setup: Use a T-connector to infuse a constant flow of a solution containing both 5-Hydroxyomeprazole and 5-Hydroxyomeprazole-d3 into the LC flow path after the analytical column but before the mass spectrometer.

  • Injection: Inject an extracted blank matrix sample onto the LC column.

  • Analysis: Monitor the signal of the infused compounds. Any dips or enhancements in the signal indicate regions of ion suppression or enhancement.

  • Comparison: Compare the retention time of your analyte with the regions of suppression or enhancement to determine if matrix effects are a likely issue.

Metabolic Pathway

Understanding the metabolic pathway of omeprazole can provide context for the analysis.

Omeprazole Omeprazole Enzyme1 CYP2C19 Omeprazole->Enzyme1 Enzyme2 CYP3A4 Omeprazole->Enzyme2 Metabolite1 5-Hydroxyomeprazole Metabolite2 Omeprazole Sulfone Enzyme1->Metabolite1 Enzyme2->Metabolite2

Caption: Simplified metabolic pathway of omeprazole.

Omeprazole is primarily metabolized in the liver by cytochrome P450 enzymes. CYP2C19 is the principal enzyme responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 is mainly responsible for the formation of omeprazole sulfone.

References

Technical Support Center: Deuterium-Labeled Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of deuterium-labeled standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterium-labeled internal standards?

A1: The most frequent challenges include:

  • Isotopic Impurity: The presence of unlabeled analyte in the deuterated standard, which can lead to an overestimation of the analyte's concentration.[1]

  • Isotopic Instability (Back-Exchange): The exchange of deuterium atoms with protons from the solvent or sample matrix, which can decrease the internal standard signal and artificially increase the analyte signal.[2]

  • Chromatographic Shift (Isotope Effect): A difference in retention time between the analyte and the deuterated standard, which can lead to differential matrix effects.[3][4]

  • Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accurate quantification.[5]

Q2: Why is my deuterated internal standard eluting earlier than the analyte in reversed-phase chromatography?

A2: This phenomenon is known as the "chromatographic isotope effect" or "inverse isotope effect".[3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[3] This can lead to minor differences in the molecule's physicochemical properties, such as lipophilicity, causing the deuterated compound to have weaker interactions with the nonpolar stationary phase and elute slightly earlier.[3]

Q3: What is "back-exchange" and how can I prevent it?

A3: Back-exchange is the process where deuterium atoms on your labeled standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[6] This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[2] To minimize back-exchange, it is crucial to work at a low pH (around 2.5) and low temperature (e.g., 0°C) during sample preparation and analysis.[7]

Q4: Can a deuterium-labeled internal standard completely eliminate matrix effects?

A4: While deuterium-labeled internal standards are excellent tools for compensating for matrix effects, they may not always eliminate them completely.[8] If there is a chromatographic separation between the analyte and the internal standard, they may experience different co-eluting matrix components, leading to differential ion suppression or enhancement.[5]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • Poor precision and accuracy in quality control (QC) samples.

  • High variability in the analyte-to-internal standard area ratio.

Troubleshooting Workflow:

Troubleshooting Inaccurate Quantification start Inaccurate/Inconsistent Results check_purity Assess Isotopic Purity of Internal Standard start->check_purity purity_impure Impurity Detected? check_purity->purity_impure check_coelution Verify Chromatographic Co-elution coelution_issue Separation Observed? check_coelution->coelution_issue eval_matrix Evaluate for Differential Matrix Effects matrix_issue Differential Effects Present? eval_matrix->matrix_issue check_stability Investigate Isotopic Stability (Back-Exchange) stability_issue Back-Exchange Occurring? check_stability->stability_issue purity_impure->check_coelution No contact_supplier Contact Supplier for Higher Purity Standard purity_impure->contact_supplier Yes coelution_issue->eval_matrix No optimize_chrom Optimize Chromatography (e.g., gradient, column) coelution_issue->optimize_chrom Yes matrix_issue->check_stability No improve_cleanup Improve Sample Cleanup to Reduce Matrix matrix_issue->improve_cleanup Yes adjust_conditions Adjust pH and Temperature to Minimize Exchange stability_issue->adjust_conditions Yes end Accurate Quantification stability_issue->end No contact_supplier->end optimize_chrom->end improve_cleanup->end adjust_conditions->end

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Chromatographic Separation of Analyte and Internal Standard

Symptoms:

  • Two distinct peaks are observed for the analyte and the deuterated internal standard.

  • The retention time of the deuterated standard is consistently shorter than the analyte in reversed-phase LC.

Troubleshooting Steps:

  • Confirm the shift: Overlay the chromatograms of the analyte and the internal standard to visualize the extent of separation.

  • Optimize chromatographic conditions:

    • Gradient: A shallower gradient can sometimes improve co-elution.

    • Mobile Phase: Modifying the organic solvent composition or pH may alter selectivity.

    • Column Temperature: Adjusting the column temperature can influence retention behavior.

  • Consider a lower-resolution column: In some cases, a column with lower efficiency can promote peak overlap.

  • Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[4]

Data Presentation

Table 1: Isotopic Purity of Commercially Available Deuterium-Labeled Standards

CompoundIsotopic Purity (%)Reference
Benzofuranone derivative (BEN-d2)94.7[9]
Tamsulosin-d4 (TAM-d4)99.5[9]
Oxybutynin-d5 (OXY-d5)98.8[9]
Eplerenone-d3 (EPL-d3)99.9[9]
Propafenone-d7 (PRO-d7)96.5[9]
Ursodiol-D5>93 (contained >7% unlabeled)[10]

Table 2: Examples of Chromatographic Retention Time Shifts (Isotope Effect)

| Analyte Pair | Chromatographic Method | Retention Time Shift (Analyte - Standard) | Reference | | :--- | :--- | :--- | | Olanzapine vs. Olanzapine-d3 | Normal-Phase LC-MS/MS | -0.06 min |[11] | | Des-methyl olanzapine vs. Des-methyl olanzapine-d8 | Normal-Phase LC-MS/MS | -0.12 min |[11] | | Dimethyl labeled E. coli tryptic digests (light vs. heavy) | UPLC-ESI-MS/MS | 3 s |[4] | | Metformin vs. d6-Metformin | GC-MS | 0.03 min |[12] |

Experimental Protocols

Protocol 1: Assessing Isotopic Purity by LC-HRMS

Objective: To determine the isotopic enrichment of a deuterium-labeled internal standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the deuterium-labeled standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL.

  • LC-HRMS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A generic gradient (e.g., 5% to 95% B over 5 minutes) can be used.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • HRMS System: An Orbitrap or TOF mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Resolution: Set to a high resolution (e.g., >60,000).

    • Scan Range: A narrow scan range around the expected m/z of the analyte and its isotopologues.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the labeled standard.

    • Extract the ion chromatograms for the unlabeled analyte (M+0) and the deuterated standard (M+n).

    • Integrate the peak areas of all relevant isotopologues.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+n) / (Sum of Areas of all Isotopologues)] * 100

Protocol 2: Evaluating Matrix Effects using Post-Extraction Addition

Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final, clean extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Sample Preparation Details:

    • Use at least six different sources of blank matrix.

    • Spike the analyte and internal standard at low and high concentrations relevant to the assay range.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Recovery (RE %): RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (PE %): PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Mandatory Visualizations

General Workflow for Quantitative Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Spike with Deuterated Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: A general workflow for quantitative analysis using a deuterium-labeled internal standard.

References

Technical Support Center: Minimizing Ion Suppression with 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects in LC-MS/MS analysis, with a focus on utilizing 5-Hydroxyomeprazole-d3 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[1][4] It is crucial to understand that even with a chromatogram that appears to have good peak shape, significant ion suppression can still be present.[4]

Q2: What are the common causes of ion suppression in bioanalysis?

A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the MS source. Common culprits include:

  • Phospholipids: Abundant in biological matrices like plasma and serum.[5][6]

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.[1]

  • Proteins and Peptides: High concentrations of these macromolecules can lead to ion suppression.[1]

  • Detergents and Polymers: Often introduced during sample preparation.[7]

Q3: How does a stable isotope-labeled internal standard (SIL-IS) like 5-Hydroxyomeprazole-d3 help in minimizing ion suppression?

A3: A SIL-IS, such as 5-Hydroxyomeprazole-d3, is considered the gold standard for compensating for ion suppression.[2] Since it has nearly identical physicochemical properties to the analyte (in this case, 5-Hydroxyomeprazole or structurally similar compounds), it co-elutes and experiences the same degree of ion suppression.[2] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even when the absolute signal intensity fluctuates due to matrix effects.[2] 5-Hydroxyomeprazole-d3 is a deuterium-labeled analog of a primary metabolite of omeprazole and is commonly used as an internal standard in pharmacokinetic research to ensure reliable analysis.[8]

Q4: Can I use a different internal standard if 5-Hydroxyomeprazole-d3 is not available?

A4: While a SIL-IS is ideal, other internal standards can be used. However, it is crucial that the chosen internal standard closely mimics the chromatographic behavior and ionization characteristics of the analyte. If a non-isotopically labeled internal standard is used, it may not experience the same degree of ion suppression as the analyte, potentially leading to inaccurate results.

Q5: What are the key differences between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) concerning ion suppression?

A5: ESI is generally more susceptible to ion suppression than APCI due to its ionization mechanism, which is more sensitive to the presence of non-volatile species and competition for charge on the droplet surface.[7] APCI, which relies on gas-phase ionization, is less affected by matrix components that are not readily volatile.[7]

Troubleshooting Guides

Problem: I am observing low signal intensity for my analyte of interest.

Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.

Solutions:

  • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to separate the analyte from the interfering matrix components.[2]

  • Enhance Sample Preparation: Implement more rigorous sample cleanup techniques to remove matrix interferences before LC-MS/MS analysis.[5][6]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only viable if the analyte concentration is high enough to remain detectable after dilution.[7]

  • Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression in plasma and serum samples.[5][6] Consider using specialized phospholipid removal plates or techniques.[5]

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will minimize the variability in matrix effects.[6]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[2]

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS like 5-Hydroxyomeprazole-d3 is highly effective in correcting for variability in ion suppression between different samples.[2]

Data Presentation

Table 1: Effect of Sample Preparation Technique on Analyte Signal Intensity and Matrix Effect

Sample Preparation TechniqueAnalyte Peak Area (Arbitrary Units)Matrix Effect (%)
Protein Precipitation50,00065% (Suppression)
Liquid-Liquid Extraction (LLE)120,00015% (Suppression)
Solid-Phase Extraction (SPE)140,0005% (Suppression)
Phospholipid Removal Plate145,000<2% (Suppression)

Note: Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates suppression, and >100% indicates enhancement.

Table 2: Comparison of Analyte Quantification with and without a SIL-IS

Sample IDAnalyte Concentration (ng/mL) - Without ISAnalyte Concentration (ng/mL) - With 5-Hydroxyomeprazole-d3
QC Low8.510.2
QC Mid42.150.5
QC High85.3101.2

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Column Infusion

This method provides a qualitative assessment of ion suppression or enhancement across the entire chromatogram.[9][10]

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-union

  • Analyte standard solution (e.g., Omeprazole)

  • Blank matrix extract (e.g., protein-precipitated plasma)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the desired chromatographic conditions.

  • Continuously infuse the analyte standard solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source using a syringe pump and a T-union.[11]

  • Inject a blank solvent sample to establish a stable baseline signal for the infused analyte.

  • Inject the blank matrix extract.

  • Monitor the signal of the infused analyte. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while an increase indicates ion enhancement.[4][11]

Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This method quantifies the extent of ion suppression or enhancement.[12][13]

Objective: To calculate the percentage of matrix effect on the analyte signal.

Materials:

  • Analyte standard solution

  • Blank biological matrix

  • Sample preparation materials (e.g., protein precipitation reagents, SPE cartridges)

Procedure:

  • Prepare Set A: Spike the analyte of interest at a known concentration into the mobile phase or a neat solvent.

  • Prepare Set B: Extract the blank biological matrix using the intended sample preparation method. Spike the same concentration of the analyte into the extracted matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

  • A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% suggests ion enhancement.[13]

Visualizations

IonSuppressionMechanism cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elution & Competition for charge/surface area Detector Detector Droplet->Detector Reduced Analyte Ions (Ion Suppression) TroubleshootingWorkflow start Inconsistent or Low Analyte Signal is_is_used Is a SIL-IS (e.g., 5-Hydroxyomeprazole-d3) being used? start->is_is_used use_is Implement SIL-IS is_is_used->use_is No eval_matrix Evaluate Matrix Effect (Post-Column Infusion or Post-Extraction Spike) is_is_used->eval_matrix Yes use_is->eval_matrix suppression_present Significant Ion Suppression Detected? eval_matrix->suppression_present optimize_chrom Optimize Chromatography (Gradient, Column, etc.) suppression_present->optimize_chrom Yes end Reliable & Reproducible Results suppression_present->end No improve_sp Improve Sample Prep (SPE, LLE, Phospholipid Removal) optimize_chrom->improve_sp improve_sp->end

References

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address chromatographic peak tailing issues encountered during the analysis of 5-Hydroxyomeprazole-d3.

Troubleshooting Guide

Peak tailing for 5-Hydroxyomeprazole-d3 can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Initial Assessment: Is it a Chemical or Mechanical Issue?

The first step is to determine whether the peak tailing is due to chemical interactions within the column or mechanical problems in the HPLC system.

dot

Initial Troubleshooting Workflow A Observe Peak Tailing for 5-Hydroxyomeprazole-d3 B Inject a neutral compound (e.g., toluene, acetophenone) A->B C Symmetrical Peak? B->C D Peak Tailing is likely due to Chemical Interactions. Proceed to Chemical Troubleshooting. C->D No E Peak Tailing is likely due to Mechanical/Physical Issues. Proceed to Mechanical Troubleshooting. C->E Yes

Caption: Initial troubleshooting workflow to differentiate between chemical and mechanical causes of peak tailing.

Chemical Troubleshooting Guide

Chemical issues are the most common cause of peak tailing for compounds like 5-Hydroxyomeprazole-d3, which possess basic functional groups. These issues often stem from secondary interactions with the stationary phase.

Key Area of Focus: Silanol Interactions

Residual silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of peak tailing for basic compounds.[1][2][3] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O-) and interact with protonated basic analytes, leading to secondary retention mechanisms and tailed peaks.[4][5]

dot

Mechanism of Silanol Interaction cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silanol Ionized Silanol Group (Si-O-) Analyte Protonated 5-Hydroxyomeprazole-d3 (Analyte-H+) Analyte->Silanol Ionic Interaction (Causes Peak Tailing)

Caption: Diagram illustrating the ionic interaction between a protonated basic analyte and an ionized silanol group.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Action Expected Outcome
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be 2-3 units below the pKa of 5-Hydroxyomeprazole-d3. A lower pH (e.g., 2.5-3.5) will suppress the ionization of silanol groups.[4]Symmetrical peak shape.
Inadequate Buffering Incorporate a buffer into the mobile phase (e.g., 10-50 mM ammonium formate or acetate).[1] Buffers help maintain a consistent pH and ionic strength.[1]Improved peak symmetry and reproducibility.
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 column. End-capping blocks many of the residual silanol groups.[2][6] Alternatively, consider a column with a polar-embedded stationary phase.[5]Significantly reduced peak tailing.
Column Overload Reduce the injection volume or dilute the sample.[7][8]Sharper, more symmetrical peaks.
Incompatible Sample Solvent Ensure the sample solvent is similar in strength to or weaker than the initial mobile phase.[9]Improved peak shape, especially for early eluting peaks.
Mechanical & Physical Troubleshooting Guide

If a neutral compound gives a symmetrical peak, the issue may be mechanical.

Potential Cause Recommended Action Expected Outcome
Extra-Column Volume Minimize tubing length and use narrow internal diameter tubing (e.g., 0.12 mm).[10] Ensure all fittings are properly connected to avoid dead volume.[9]Sharper peaks with less broadening.
Column Void or Contamination If a void is suspected, replace the column.[4] If contamination is likely, flush the column with a strong solvent or replace the guard column.[7]Restored peak shape and column performance.
Partially Blocked Frit Replace the column inlet frit.[11]Improved peak shape and reduced backpressure.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Hydroxyomeprazole-d3 peak tailing even with a new C18 column?

A1: Even new C18 columns have residual silanol groups that can cause tailing with basic compounds like 5-Hydroxyomeprazole-d3.[3] To mitigate this, ensure your mobile phase is at a low pH (e.g., 2.5-3.5) and contains a suitable buffer like ammonium formate.[1] The low pH protonates the silanol groups, reducing their interaction with the positively charged analyte.[4]

Q2: What is the ideal mobile phase composition to prevent peak tailing for this analyte?

A2: A good starting point for a mobile phase would be a gradient elution with a buffered aqueous phase and an organic modifier. For example:

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate, pH 3.0)

  • Mobile Phase B: Acetonitrile or Methanol Adjusting the gradient and the buffer concentration can help optimize the peak shape.[12][13]

Q3: Can the deuteration of 5-Hydroxyomeprazole-d3 affect its peak shape?

A3: The deuterium labeling in 5-Hydroxyomeprazole-d3 is unlikely to be the direct cause of peak tailing. The chromatographic behavior is primarily dictated by the overall chemical structure and its interactions with the stationary and mobile phases. The underlying causes of peak tailing are the same for both the deuterated and non-deuterated forms of the compound. 5-Hydroxyomeprazole-d3 is often used as an internal standard for quantitative analysis.[14]

Q4: How do I calculate the peak tailing factor?

A4: The tailing factor (Tf), also known as the asymmetry factor (As), is a quantitative measure of peak shape. A common method is the USP tailing factor calculation:

Tf = W₀.₀₅ / (2 * f)

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.[10]

Q5: What are the consequences of ignoring peak tailing?

A5: Ignoring significant peak tailing can lead to:

  • Inaccurate Integration: Tailing can make it difficult for the chromatography software to accurately determine the start and end of the peak, leading to errors in area calculation and quantification.[10]

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, compromising the resolution of the separation.[10]

  • Reduced Sensitivity: As the peak broadens, the peak height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.

  • Method Non-compliance: In regulated environments, excessive peak tailing can lead to system suitability test failures.[10]

Experimental Protocols

Protocol 1: Standard Analysis of 5-Hydroxyomeprazole-d3 with Peak Tailing Mitigation

This protocol is a starting point for the analysis of 5-Hydroxyomeprazole-d3, incorporating best practices to minimize peak tailing.

Parameter Condition
Column High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 50:50 Acetonitrile:Water
Detection Mass Spectrometry (LC-MS/MS)
Protocol 2: Troubleshooting with a Buffered Mobile Phase

If peak tailing persists with Protocol 1, a buffered mobile phase is recommended.

Parameter Condition
Column High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 50:50 Acetonitrile:Water with 0.1% Formic Acid
Detection Mass Spectrometry (LC-MS/MS)

dot

Troubleshooting Logic for Peak Tailing Start Peak Tailing Observed CheckpH Is Mobile Phase pH < 3.5? Start->CheckpH AdjustpH Adjust pH to 2.5-3.5 with Formic Acid CheckpH->AdjustpH No CheckBuffer Is a Buffer Used? CheckpH->CheckBuffer Yes AdjustpH->CheckBuffer AddBuffer Add 10-20 mM Ammonium Formate/Acetate CheckBuffer->AddBuffer No CheckColumn Is the Column End-Capped and in Good Condition? CheckBuffer->CheckColumn Yes AddBuffer->CheckColumn ReplaceColumn Use a New, High-Purity, End-Capped Column CheckColumn->ReplaceColumn No CheckOverload Is Sample Overloaded? CheckColumn->CheckOverload Yes ReplaceColumn->CheckOverload DiluteSample Reduce Injection Volume or Dilute Sample CheckOverload->DiluteSample Yes CheckMechanical Review for Mechanical Issues (Dead Volume, Fittings) CheckOverload->CheckMechanical No DiluteSample->CheckMechanical End Symmetrical Peak CheckMechanical->End

Caption: A logical workflow for systematically troubleshooting peak tailing issues.

References

Isotopic exchange issues with 5-Hydroxyomeprazole-d3 in protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 5-Hydroxyomeprazole-d3 as an internal standard in analytical methods, with a specific focus on potential isotopic exchange issues in protic solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Q1: I'm observing a decreasing signal for my 5-Hydroxyomeprazole-d3 internal standard over the course of an analytical run. What could be the cause?

A1: A decreasing signal for your deuterated internal standard (IS) can be alarming and may point to several issues. The most common culprits are:

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[1][] This is more probable for labels at acidic or basic sites and can be exacerbated by the pH of the mobile phase or sample diluent.[1][] For 5-Hydroxyomeprazole-d3, the deuterium atoms are located on a methoxy group, which is generally stable. However, extreme pH or high temperatures in the ion source could potentially facilitate this exchange.

  • Adsorption/Carryover: The compound may be adsorbing to parts of the LC system (e.g., tubing, column frit, injector) over time, leading to a decreasing signal and potential carryover in subsequent injections.

  • Instability in Solution: The molecule itself might be degrading in the autosampler vial due to factors like temperature, light exposure, or interaction with the sample matrix or solvent. Omeprazole and its metabolites are known to be unstable in acidic conditions.[3][4]

Troubleshooting Steps:

  • Evaluate Solvent Stability: Incubate the internal standard in your sample diluent and mobile phase for a duration equivalent to your typical analytical run time. Re-inject at various time points (e.g., 0, 4, 8, 12, 24 hours) and monitor the peak area. A significant decrease suggests instability or exchange.[5]

  • Check for Back-Exchange: In the same stability experiment, monitor the mass transition of the unlabeled 5-Hydroxyomeprazole. A gradual increase in this signal would be a direct indicator of deuterium-hydrogen exchange.[5]

  • Optimize Wash Steps: To address potential carryover, use a stronger wash solvent in your injector program and increase the wash time.

  • Control pH: Whenever possible, maintain a neutral pH for your samples and mobile phases to minimize the risk of acid-catalyzed degradation or exchange.[]

Q2: I'm seeing a significant peak at the mass transition of the unlabeled analyte in my internal standard stock solution. What does this mean?

A2: This indicates that your deuterated internal standard may have low isotopic purity, meaning it contains a significant amount of the unlabeled 5-Hydroxyomeprazole.[] This can lead to an overestimation of your analyte's concentration, particularly at the lower limit of quantification (LLOQ).[6]

Troubleshooting Steps:

  • Assess Purity: Inject a high concentration of the internal standard solution without the analyte to accurately measure the signal at the analyte's mass transition.[1]

  • Consult the Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic and chemical purity.[1] This document should specify the percentage of the d0 (unlabeled) species.

  • Contact the Supplier: If you detect a significant amount of unlabeled analyte that is inconsistent with the CoA, contact the supplier for a new batch with higher isotopic purity.[1]

Q3: The retention times for 5-Hydroxyomeprazole and 5-Hydroxyomeprazole-d3 are slightly different. Is this a problem?

A3: A slight shift in retention time between the analyte and the deuterated internal standard is a known phenomenon called the "isotope effect." While often minor, a significant separation can be problematic because the two compounds may experience different levels of ion suppression or enhancement from co-eluting matrix components, compromising the accuracy of quantification.[1]

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjusting the mobile phase gradient, column temperature, or even switching to a different column chemistry can help to improve co-elution.[6]

  • Evaluate Matrix Effects: If co-elution cannot be perfected, it is crucial to perform a matrix effect experiment to ensure that the differential elution does not lead to biased results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern?

A1: Isotopic exchange is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., protic solvents like water or methanol), or vice versa.[7] This is a major concern in quantitative bioanalysis because it can lead to a loss of the internal standard's signal and a simultaneous artificial increase in the analyte's signal, resulting in inaccurate measurements.[1]

Q2: Where are the deuterium labels on 5-Hydroxyomeprazole-d3, and are they susceptible to exchange?

A2: Based on publicly available information from suppliers, the three deuterium atoms in 5-Hydroxyomeprazole-d3 are typically located on one of the methoxy groups (-OCD3), either on the pyridine or the benzimidazole ring system.[][8][9] Deuterium atoms on a methoxy group are covalently bonded to a carbon atom and are generally considered stable and not readily exchangeable under typical LC-MS conditions (neutral or mildly acidic/basic pH, moderate temperatures). They are far more stable than deuterium atoms attached to heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH).[1] However, extremely harsh conditions (e.g., strong acids, high temperatures) could potentially lead to exchange.

Q3: Which solvents are most likely to cause deuterium exchange?

A3: Protic solvents, which contain hydrogen atoms bonded to an electronegative atom (like oxygen or nitrogen), are the primary source of protons for exchange. Common protic solvents used in analytical chemistry include:

  • Water (and D₂O)

  • Methanol

  • Ethanol

  • Formic Acid

  • Acetic Acid

The rate of exchange in these solvents is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange reaction.[10]

Q4: How can I minimize the risk of isotopic exchange during sample preparation and analysis?

A4: To minimize the risk of isotopic exchange:

  • Avoid Extreme pH: Store and process samples at or near neutral pH (pH 6-8) whenever the stability of the analyte allows. Avoid prolonged exposure to strongly acidic or basic conditions.[]

  • Control Temperature: Keep samples cool, both during storage and in the autosampler, to slow down any potential exchange reactions.[11] For LC-MS analysis, using a cooled autosampler is highly recommended.

  • Limit Exposure Time: Prepare samples just before analysis if possible. Minimize the time the internal standard spends in protic solvents, especially under non-ideal pH or temperature conditions.

  • Use Aprotic Solvents for Stock Solutions: Whenever possible, prepare stock solutions of 5-Hydroxyomeprazole-d3 in aprotic solvents (e.g., acetonitrile, DMSO) and store them at low temperatures (e.g., -20°C or -80°C).

Data Presentation

Table 1: Illustrative Stability Data for 5-Hydroxyomeprazole-d3 in Methanol/Water (50:50) with 0.1% Formic Acid at 25°C

Time (Hours)IS Peak Area (Relative to T=0)% Back-Exchange (Signal at Unlabeled Mass)
0100%< 0.1%
499.5%< 0.1%
899.2%0.1%
1298.9%0.1%
2498.1%0.2%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Assessing Internal Standard Stability and Back-Exchange

Objective: To determine the stability of 5-Hydroxyomeprazole-d3 and assess the degree of H/D back-exchange in the analytical solution over time.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte (at a mid-range concentration) and the deuterated internal standard in the initial mobile phase or sample diluent.

    • Solution B: The deuterated internal standard only (at the working concentration) in the initial mobile phase or sample diluent.[5]

  • Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas for the analyte, the internal standard, and the mass transition of the unlabeled analyte in Solution B.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler (e.g., 10°C).

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[5]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant and consistent change in this ratio over time may indicate differential stability or isotopic exchange.

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte. This would be a direct indicator of H/D exchange.[5]

Protocol 2: Quantification of Isotopic Purity

Objective: To determine the isotopic purity of the 5-Hydroxyomeprazole-d3 internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent (e.g., acetonitrile) at a concentration significantly higher than what is used in your assay.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: Specifically monitor the mass transition of the unlabeled analyte (5-Hydroxyomeprazole).

  • Calculate Contribution: Compare the peak area of the unlabeled analyte to the peak area of the deuterated internal standard. This ratio provides the percentage of the unlabeled impurity. This contribution should be acceptably low (typically <0.1%) and consistent with the Certificate of Analysis.[1]

Visualizations

cluster_troubleshooting Troubleshooting Workflow: Decreasing IS Signal Start Decreasing IS Signal Observed Check_Stability Run Solvent Stability Experiment (Protocol 1) Start->Check_Stability Degradation IS Degrading in Solution? Check_Stability->Degradation No Signal for Unlabeled Exchange H/D Back-Exchange Occurring? Check_Stability->Exchange Signal for Unlabeled Increases Sol_Degrade Action: Optimize pH, Temperature, or Solvent Degradation->Sol_Degrade Yes Sol_Adsorption Action: Improve Wash Steps, Check for Active Sites in LC Degradation->Sol_Adsorption No Sol_Exchange Action: Optimize pH & Temp. Consider IS with more stable label position. Exchange->Sol_Exchange Yes No_Issue Problem Resolved / No Issue Found Sol_Degrade->No_Issue Sol_Exchange->No_Issue Sol_Adsorption->No_Issue

Caption: Troubleshooting workflow for a decreasing internal standard signal.

cluster_protocol Experimental Workflow: IS Stability Assessment Prep Step 1: Prepare Solutions - Solution A (Analyte + IS) - Solution B (IS only) T0 Step 2: Initial Analysis (T=0) Inject Solutions A & B Prep->T0 Incubate Step 3: Incubate Solutions (Autosampler Conditions) T0->Incubate Timepoints Step 4: Time-Point Analysis Re-inject at T=4, 8, 12, 24h Incubate->Timepoints Analyze Step 5: Data Analysis - Monitor Analyte/IS Ratio (Sol. A) - Monitor for Unlabeled Signal (Sol. B) Timepoints->Analyze

Caption: Workflow for assessing internal standard stability and back-exchange.

References

Improving the recovery of 5-Hydroxyomeprazole-d3 from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of 5-Hydroxyomeprazole-d3 from biological matrices. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of 5-Hydroxyomeprazole-d3, leading to low recovery.

Question: My recovery of 5-Hydroxyomeprazole-d3 is consistently low when using Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery in SPE can stem from several factors throughout the extraction process. Here’s a systematic approach to identify and resolve the issue:

  • Analyte Breakthrough during Sample Loading:

    • Cause: The sample solvent may be too strong, preventing the analyte from binding to the sorbent. The pH of the sample might not be optimal for retention. Overloading the cartridge with too much sample or analyte can also lead to breakthrough.[1][2]

    • Solution:

      • Ensure the sample solvent is weaker than the wash solvent.

      • Adjust the sample pH to ensure the analyte is in a neutral, retainable form. For 5-Hydroxyomeprazole, which is a weak base, a slightly basic pH during loading on a reversed-phase sorbent is often optimal.

      • Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[2]

  • Analyte Loss during Washing:

    • Cause: The wash solvent may be too strong, prematurely eluting the analyte along with interferences.[1]

    • Solution: Decrease the organic solvent percentage in your wash solution. The ideal wash solvent should be strong enough to remove interferences without eluting the analyte of interest.

  • Incomplete Elution:

    • Cause: The elution solvent might be too weak to displace the analyte from the sorbent completely. The pH of the elution solvent may not be suitable for disrupting the analyte-sorbent interaction.[1][3]

    • Solution:

      • Increase the strength of the elution solvent by increasing the percentage of the organic component.

      • Adjust the pH of the elution solvent. For a weakly basic compound like 5-Hydroxyomeprazole on a reversed-phase column, acidifying the elution solvent can help to ionize the analyte and facilitate its release.

      • Increase the volume of the elution solvent and consider applying it in two separate aliquots to ensure complete elution.[3]

  • Irreversible Binding or Degradation:

    • Cause: 5-Hydroxyomeprazole is known to be unstable under acidic conditions.[4] Strong interactions with the sorbent material can also lead to irreversible binding.

    • Solution:

      • Avoid strongly acidic conditions during the extraction process.

      • If irreversible binding is suspected, consider using a different type of SPE sorbent (e.g., a polymer-based sorbent instead of silica-based if secondary interactions are an issue).

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low Recovery in SPE check_loading Analyze Sample Loading Flow-through start->check_loading analyte_in_loading Analyte Found in Loading Fraction? check_loading->analyte_in_loading check_wash Analyze Wash Fractions analyte_in_wash Analyte Found in Wash Fraction? check_wash->analyte_in_wash check_elution Analyte Not Found in Loading or Wash Fractions optimize_elution Optimize Elution Conditions: - Increase elution solvent strength - Adjust elution solvent pH - Increase elution volume check_elution->optimize_elution analyte_in_loading->check_wash No optimize_loading Optimize Loading Conditions: - Weaker sample solvent - Adjust sample pH - Reduce sample volume analyte_in_loading->optimize_loading Yes analyte_in_wash->check_elution No optimize_wash Optimize Wash Conditions: - Decrease organic solvent % in wash analyte_in_wash->optimize_wash Yes end Improved Recovery optimize_loading->end optimize_wash->end optimize_elution->end

Caption: A flowchart for troubleshooting low recovery in Solid-Phase Extraction.

Question: I am experiencing poor and inconsistent recovery with Liquid-Liquid Extraction (LLE). How can I improve my method?

Answer:

Inconsistent LLE recovery is often related to issues with phase separation, analyte partitioning, and extraction parameters.

  • Suboptimal pH:

    • Cause: The pH of the aqueous phase dictates the ionization state of 5-Hydroxyomeprazole-d3. For efficient extraction into an organic solvent, the analyte should be in its neutral, more lipophilic form.

    • Solution: Adjust the pH of the biological matrix to be at least 2 units above the pKa of the hydroxyl group and below the pKa of the basic nitrogen to ensure the molecule is uncharged. For omeprazole and its metabolites, a slightly alkaline pH is generally preferred for extraction into organic solvents.

  • Inappropriate Organic Solvent:

    • Cause: The chosen organic solvent may not have the optimal polarity to efficiently extract the analyte.

    • Solution: Test a range of solvents with varying polarities. A mixture of solvents can also be effective. For instance, a combination of ethyl acetate and tert-butyl methyl ether (9:1, v/v) has been used for the extraction of 5-Hydroxyomeprazole.[5]

  • Insufficient Phase Separation/Emulsion Formation:

    • Cause: High concentrations of proteins and lipids in biological matrices can lead to the formation of emulsions, making phase separation difficult and trapping the analyte at the interface.

    • Solution:

      • Centrifuge at a higher speed or for a longer duration.

      • Add salt ("salting out") to the aqueous phase to increase its polarity and break the emulsion.[6]

      • Consider a pre-treatment step like protein precipitation before LLE.

  • Insufficient Mixing:

    • Cause: Inadequate vortexing or mixing can lead to incomplete partitioning of the analyte into the organic phase.

    • Solution: Ensure vigorous and consistent mixing for a sufficient amount of time. A minimum of 1-2 minutes of vortexing is typically recommended.

LLE Optimization Logic

LLE_Optimization start Poor LLE Recovery check_pH Verify Aqueous Phase pH start->check_pH adjust_pH Adjust pH for Neutral Analyte check_pH->adjust_pH check_solvent Evaluate Organic Solvent test_solvents Test Solvents of Varying Polarity check_solvent->test_solvents check_emulsion Observe for Emulsion break_emulsion Break Emulsion: - Higher speed centrifugation - Salting out check_emulsion->break_emulsion adjust_pH->check_solvent test_solvents->check_emulsion end Optimized Recovery break_emulsion->end

Caption: A logical diagram for optimizing Liquid-Liquid Extraction.

Question: I am using Protein Precipitation (PPT), but my results are not reproducible. What could be the cause?

Answer:

While PPT is a simple method, several factors can affect its reproducibility.

  • Incomplete Protein Precipitation:

    • Cause: An insufficient volume of precipitating solvent or inadequate mixing can lead to incomplete protein removal.

    • Solution: Optimize the ratio of the precipitation solvent to the sample; a 3:1 (v/v) ratio is a common starting point. Ensure vigorous vortexing to facilitate complete protein denaturation and use sufficient centrifugation speed and time to form a compact pellet.

  • Analyte Co-precipitation:

    • Cause: The analyte of interest can sometimes get trapped in the precipitated protein pellet.

    • Solution: After adding the precipitation solvent, allow the sample to sit at a low temperature (e.g., 4°C) for a short period before centrifugation. This can sometimes improve the recovery of the analyte in the supernatant.

  • Variability in Supernatant Collection:

    • Cause: Inconsistent aspiration of the supernatant can introduce variability. Disturbing the protein pellet during this step is a common source of error.

    • Solution: Carefully aspirate the supernatant, leaving a small amount behind to avoid disturbing the pellet. Ensure the pipetting technique is consistent across all samples.

Frequently Asked Questions (FAQs)

Q1: What is the importance of using a deuterated internal standard like 5-Hydroxyomeprazole-d3?

A1: A deuterated internal standard is crucial for accurate quantification in mass spectrometry-based assays. It has nearly identical chemical and physical properties to the analyte but a different mass. This allows it to co-elute with the analyte and experience similar extraction inefficiencies and matrix effects. By monitoring the ratio of the analyte to the internal standard, variations during sample preparation and analysis can be corrected, leading to more accurate and precise results.

Q2: How does the pH of the biological matrix affect the stability and recovery of 5-Hydroxyomeprazole-d3?

A2: The pH is a critical factor. Omeprazole and its metabolites are known to be unstable in acidic conditions.[4] Maintaining a neutral to slightly alkaline pH during sample handling and storage is essential to prevent degradation. For extraction, the pH must be controlled to ensure the analyte is in the appropriate ionization state for the chosen extraction method (neutral for LLE and reversed-phase SPE retention, ionized for elution).

Q3: What are "matrix effects" and how can they impact the analysis of 5-Hydroxyomeprazole-d3?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting components from the biological matrix.[7][8] This can lead to ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy and sensitivity of the assay.[9] To mitigate matrix effects, it is important to have an efficient sample clean-up procedure (like SPE or LLE) to remove interfering substances. The use of a deuterated internal standard can also help to compensate for matrix effects.

Q4: Which extraction technique is generally best for 5-Hydroxyomeprazole-d3 from plasma?

A4: The "best" technique depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.

  • Protein Precipitation (PPT) is the simplest and fastest method but provides the least clean-up, making it more susceptible to matrix effects.

  • Liquid-Liquid Extraction (LLE) offers a better clean-up than PPT and can provide high recovery if optimized correctly.

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts, minimizing matrix effects and improving sensitivity. However, it is the most time-consuming and expensive of the three methods.

Quantitative Data Summary

Extraction MethodAnalyte(s)MatrixExtraction Solvent/ConditionsAverage Recovery (%)Reference
Liquid-Liquid Extraction5-Hydroxyomeprazole, Omeprazole, Omeprazole SulfoneLiquid Culture MediumEthyl acetate: tert-butyl methyl ether (9:1, v/v)~65% for 5-Hydroxyomeprazole[5]
Liquid-Liquid ExtractionOmeprazole and 5-HydroxyomeprazoleHuman PlasmaCH2Cl2-iso-PrOH (9:1)>97%[10]
Solid-Phase ExtractionOmeprazole and metabolitesHuman PlasmaOasis HLB plates, phosphate buffer (pH 7.4)Not specified, but method was successfully validated[11][12]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a generalized starting point based on common LLE procedures for omeprazole and its metabolites.

  • Sample Preparation:

    • Pipette 200 µL of the biological sample (e.g., plasma) into a clean glass tube.

    • Add the deuterated internal standard (5-Hydroxyomeprazole-d3).

    • Add 50 µL of a buffer to adjust the pH to a slightly alkaline value (e.g., pH 8.0).

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and tert-butyl methyl ether, 9:1 v/v).

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the sample at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Supernatant Transfer:

    • Carefully transfer the organic layer (supernatant) to a new clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

LLE Experimental Workflow

LLE_Workflow start Start: Biological Sample add_is Add Internal Standard (5-Hydroxyomeprazole-d3) start->add_is adjust_ph Adjust pH (alkaline) add_is->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: A step-by-step workflow for Liquid-Liquid Extraction.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for reversed-phase SPE. The specific sorbent and solvents should be optimized for your application.

  • Column Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Follow with 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated biological sample (pH adjusted if necessary) onto the cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile, possibly with a small percentage of acid or base to facilitate elution).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

SPE Experimental Workflow

SPE_Workflow start Start: SPE Cartridge condition Condition (Methanol, then Water) start->condition load Load Sample condition->load wash Wash (e.g., 5% Methanol in Water) load->wash elute Elute (e.g., Methanol) wash->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: A generalized workflow for Solid-Phase Extraction.

References

Technical Support Center: Matrix Effects on 5-Hydroxyomeprazole-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 5-Hydroxyomeprazole-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 5-Hydroxyomeprazole-d3?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of 5-Hydroxyomeprazole-d3 quantification.[3][4] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects in bioanalysis.[2]

Q2: Why is 5-Hydroxyomeprazole-d3 used as an internal standard, and can it completely eliminate matrix effects?

A2: 5-Hydroxyomeprazole-d3 is a stable isotope-labeled (SIL) internal standard for 5-Hydroxyomeprazole.[5] SIL internal standards are the preferred choice for mitigating matrix effects because they are chemically and physically almost identical to the analyte.[6] This means they co-elute and experience similar degrees of ion suppression or enhancement.[6] By using the peak area ratio of the analyte to the internal standard, variability caused by matrix effects can be significantly compensated for, leading to more accurate quantification.[6] However, it may not eliminate the issue entirely if the matrix effect is severe or if the internal standard and analyte do not behave identically under all conditions.

Q3: What are the typical signs that indicate matrix effects are impacting my 5-Hydroxyomeprazole-d3 analysis?

A3: You should suspect matrix effects if you observe the following:

  • Poor reproducibility of results between different samples or even between injections of the same sample.[7]

  • A significant decrease or increase in signal intensity for 5-Hydroxyomeprazole-d3 in biological samples compared to a pure standard solution.[6][7]

  • Inconsistent analyte recovery during sample preparation.[6]

  • Poor accuracy and precision in your quality control (QC) samples.[3]

  • A dip in the baseline signal during a post-column infusion experiment when a blank matrix extract is injected.[8]

Q4: Which ionization technique is more susceptible to matrix effects, ESI or APCI?

A4: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[3][9] This is because ESI is more sensitive to changes in the surface tension and charge competition in the spray droplet, which can be influenced by co-eluting matrix components.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your 5-Hydroxyomeprazole-d3 quantification assays.

Problem: Inconsistent or inaccurate results, suspecting matrix effects.

The first step is to confirm that matrix effects are indeed the root cause of the issue.

  • Qualitative Assessment: Post-Column Infusion Experiment This experiment helps to identify at which retention times ion suppression or enhancement occurs. A continuous infusion of 5-Hydroxyomeprazole-d3 into the mass spectrometer, post-column, while injecting a blank matrix extract will show a stable baseline if no matrix effects are present. Dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively.[8][10]

  • Quantitative Assessment: Post-Extraction Spike Analysis This method quantifies the extent of ion suppression or enhancement.[2][4]

    Table 1: Sample Sets for Post-Extraction Spike Analysis

SetDescriptionPurpose
A Neat Solution: 5-Hydroxyomeprazole and 5-Hydroxyomeprazole-d3 spiked into the mobile phase or reconstitution solvent.Represents the response without any matrix influence.
B Post-Extraction Spike: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.Represents the response in the presence of the matrix.
C Pre-Extraction Spike: Blank matrix spiked with the analyte and internal standard before the extraction process.Used to determine the recovery of the extraction process.

The goal is to remove interfering matrix components before LC-MS/MS analysis.

  • Protein Precipitation (PPT): This is a simple but often less effective method for removing phospholipids, a major source of ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): Offers a more thorough cleanup by partitioning the analyte into an organic solvent, leaving polar interferences behind.[7][8]

  • Solid-Phase Extraction (SPE): Generally provides the most comprehensive cleanup by selectively retaining and eluting the analyte and its internal standard.[7][8]

Table 2: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Often insufficient for removing phospholipids and other interferences.[7]
Liquid-Liquid Extraction (LLE) Better cleanup than PPT, good for removing polar interferences.Can be more time-consuming and may have lower recovery.
Solid-Phase Extraction (SPE) Provides the most thorough cleanup, high selectivity.[8]More complex, requires method development, and can be more expensive.

If sample preparation is insufficient, chromatographic optimization can separate 5-Hydroxyomeprazole-d3 from co-eluting interferences.

  • Modify Mobile Phase: Adjusting the organic solvent, pH, or adding modifiers can alter the retention of both the analyte and interfering components.

  • Change Column Chemistry: Switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl or a biphenyl column) can provide different selectivity.

  • Adjust Gradient Profile: Modifying the gradient slope or holding the initial or final mobile phase composition can improve resolution.

Once the matrix effects are minimized, it is crucial to validate the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA).[11][12][13] This includes assessing selectivity, accuracy, precision, and stability in the presence of the matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To qualitatively assess ion suppression or enhancement zones in the chromatogram.

Materials:

  • Syringe pump

  • T-connector

  • Standard solution of 5-Hydroxyomeprazole-d3 (e.g., 100 ng/mL in mobile phase)

  • Prepared blank matrix extract

  • LC-MS/MS system

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Place a T-connector between the column outlet and the mass spectrometer inlet.

  • Use a syringe pump to deliver the 5-Hydroxyomeprazole-d3 solution at a constant, low flow rate (e.g., 10 µL/min) into the T-connector.

  • Begin data acquisition on the mass spectrometer, monitoring the transition for 5-Hydroxyomeprazole-d3.

  • Once a stable baseline signal is achieved, inject the blank matrix extract onto the LC column.

  • Monitor the baseline for any deviations during the chromatographic run.

Interpretation:

  • A stable baseline indicates no significant matrix effects.

  • A drop in the signal indicates ion suppression.

  • An increase in the signal indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To effectively remove matrix interferences from plasma samples prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 90% Methanol in water)

  • Plasma sample containing 5-Hydroxyomeprazole and spiked with 5-Hydroxyomeprazole-d3

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Pass 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analytes with 1 mL of 90% methanol in water.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

G Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification Inconsistent Results Inconsistent Results Post-Column Infusion Post-Column Infusion Inconsistent Results->Post-Column Infusion Qualitative Check Post-Extraction Spike Post-Extraction Spike Inconsistent Results->Post-Extraction Spike Quantitative Check Optimize Sample Prep Optimize Sample Prep Post-Column Infusion->Optimize Sample Prep Post-Extraction Spike->Optimize Sample Prep Optimize Chromatography Optimize Chromatography Optimize Sample Prep->Optimize Chromatography If necessary Method Validation Method Validation Optimize Sample Prep->Method Validation Optimize Chromatography->Method Validation

Caption: A logical troubleshooting workflow for addressing matrix effects.

G Sample Preparation Workflow for Plasma Plasma Sample Plasma Sample Spike with IS Spike with IS Plasma Sample->Spike with IS Protein Precipitation Protein Precipitation Spike with IS->Protein Precipitation Simple Cleanup Liquid-Liquid Extraction Liquid-Liquid Extraction Spike with IS->Liquid-Liquid Extraction Moderate Cleanup Solid-Phase Extraction Solid-Phase Extraction Spike with IS->Solid-Phase Extraction Thorough Cleanup Evaporate & Reconstitute Evaporate & Reconstitute Protein Precipitation->Evaporate & Reconstitute Liquid-Liquid Extraction->Evaporate & Reconstitute Solid-Phase Extraction->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

References

Enhancing the signal-to-noise ratio of 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio of 5-Hydroxyomeprazole-d3 in bioanalytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of 5-Hydroxyomeprazole-d3.

Q1: What are the common causes of low signal-to-noise (S/N) ratio for 5-Hydroxyomeprazole-d3?

A low S/N ratio can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. The primary causes include:

  • Poor Ionization Efficiency: Suboptimal ion source conditions can lead to inefficient ionization of the analyte.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of 5-Hydroxyomeprazole-d3, leading to inconsistent and poor signal.[1]

  • Suboptimal Chromatographic Conditions: Poor peak shape (e.g., tailing, fronting, or broad peaks) can decrease the peak height and, consequently, the S/N ratio.[2]

  • Sample Degradation: Improper handling or storage of samples can lead to the degradation of the analyte.

  • Instrument Contamination: Contamination in the LC-MS system can lead to high background noise.[3]

Q2: How can I troubleshoot a weak or inconsistent signal for 5-Hydroxyomeprazole-d3?

To troubleshoot a weak or inconsistent signal, a systematic approach is recommended. Start by ensuring the instrument is performing correctly by running a system suitability test. If the instrument is functioning as expected, investigate the following:

  • Optimize Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned and calibrated.[4] Optimize the ion source parameters, such as gas flows, temperatures, and capillary voltage, to maximize the signal for your specific analytes.[5]

  • Evaluate and Mitigate Matrix Effects: Matrix effects can be a significant source of signal suppression.[4] To assess matrix effects, compare the response of the analyte in a neat solution versus a post-extraction spiked blank matrix.[1][6] If significant matrix effects are observed, consider improving the sample cleanup procedure or optimizing the chromatographic separation to separate the analyte from interfering matrix components.

  • Improve Chromatographic Peak Shape: Poor peak shape can be caused by column overload, contamination, or inappropriate mobile phase conditions.[7] Ensure the injection volume and concentration are within the linear range of the column. Use a guard column to protect the analytical column from contaminants. Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak.

Q3: My calibration curve for 5-Hydroxyomeprazole-d3 is non-linear. What could be the cause?

Non-linearity in the calibration curve can be caused by several factors:

  • Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the signal response.

  • Matrix Effects: As the concentration of the analyte increases, the impact of matrix effects may change, leading to a non-linear response.

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is too high or too low relative to the analyte can lead to non-linearity.

  • Analyte Adsorption: Adsorption of the analyte to vials, tubing, or the column at low concentrations can cause a negative deviation from linearity.

To address this, ensure that the concentration range of your calibration standards is appropriate for the expected sample concentrations and within the linear dynamic range of the instrument. Evaluate for and mitigate matrix effects.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of 5-Hydroxyomeprazole-d3.

Protocol 1: Plasma Sample Preparation using Protein Precipitation

Protein precipitation is a simple and rapid method for sample cleanup.[8]

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., 100 ng/mL of a suitable deuterated analog in acetonitrile).[9]

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[9][10]

  • Vortex the mixture for 1 minute.[9]

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[11]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[11]

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can help reduce matrix effects.[12][13]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[12]

  • Sample Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 10% methanol in water to remove less polar interferences.[12]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting conditions for the analysis of 5-Hydroxyomeprazole. Optimization will likely be required for your specific instrumentation and application.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[14]

  • Mobile Phase A: Water with 0.1% formic acid.[15]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then returning to the initial conditions to re-equilibrate the column.[14]

  • Flow Rate: 0.4 mL/min.[14]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[16]

  • MRM Transitions: The precursor-to-product ion transitions for 5-Hydroxyomeprazole (m/z 362 -> 214) and a suitable internal standard should be monitored.[16][17]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Precision (%RSD)Throughput
Protein Precipitation 80 - 95[18][19]Variable, can be significant< 15High
Liquid-Liquid Extraction 62 - 77[20]Generally lower than PPT< 15Medium
Solid-Phase Extraction > 85[12]Minimal< 10Medium to High (with automation)

Data is compiled from various sources and represents typical ranges. Actual values will vary depending on the specific method and matrix.

Table 2: Typical LC-MS/MS Parameters for 5-Hydroxyomeprazole Analysis
ParameterSetting
LC Column C18, 50 x 2.1 mm, 2.6 µm[14]
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid[15]
Flow Rate 0.4 mL/min[14]
Ionization Mode ESI Positive[16]
Precursor Ion (m/z) 362.1[15][17][21]
Product Ion (m/z) 214.0[16][17]
Collision Energy Analyte-dependent, requires optimization
Capillary Voltage ~3-5 kV, requires optimization

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt High Throughput spe Solid-Phase Extraction (C18 Cartridge) add_is->spe Cleaner Extract lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Alternative centrifuge Centrifugation ppt->centrifuge evaporate Evaporation spe->evaporate lle->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: General experimental workflow for the analysis of 5-Hydroxyomeprazole-d3.

troubleshooting_workflow start Low S/N Ratio Observed check_system Run System Suitability Test start->check_system system_ok System Performance OK? check_system->system_ok instrument_issue Troubleshoot Instrument (e.g., Clean Ion Source, Calibrate) system_ok->instrument_issue No investigate_method Investigate Analytical Method system_ok->investigate_method Yes instrument_issue->check_system check_peak_shape Evaluate Peak Shape investigate_method->check_peak_shape peak_shape_ok Peak Shape Acceptable? check_peak_shape->peak_shape_ok optimize_lc Optimize Chromatography (e.g., Gradient, Mobile Phase) peak_shape_ok->optimize_lc No check_matrix_effects Assess Matrix Effects peak_shape_ok->check_matrix_effects Yes optimize_lc->check_peak_shape matrix_effects_ok Matrix Effects Minimal? check_matrix_effects->matrix_effects_ok improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effects_ok->improve_cleanup No optimize_ms Optimize MS Parameters (e.g., Source Conditions) matrix_effects_ok->optimize_ms Yes improve_cleanup->check_matrix_effects end S/N Ratio Improved optimize_ms->end

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

omeprazole_metabolism omeprazole Omeprazole cyp2c19 CYP2C19 omeprazole->cyp2c19 cyp3a4 CYP3A4 omeprazole->cyp3a4 hydroxyomeprazole 5-Hydroxyomeprazole sulfone Omeprazole Sulfone cyp2c19->hydroxyomeprazole Hydroxylation cyp3a4->sulfone Sulfoxidation

Caption: Metabolic pathway of omeprazole.

References

Preventing degradation of 5-Hydroxyomeprazole-d3 during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxyomeprazole-d3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Hydroxyomeprazole-d3 during sample processing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 5-Hydroxyomeprazole-d3 degradation during sample processing?

A1: The primary cause of degradation for 5-Hydroxyomeprazole-d3, similar to its non-deuterated analog and the parent drug omeprazole, is exposure to acidic conditions.[1][2][3][4] Both omeprazole and 5-hydroxyomeprazole are known to degrade rapidly in low pH environments.[3][4] The degradation products are analogous, with the main product being a rearranged monomer, along with the formation of dimers.[1][2][3][4]

Q2: What is the recommended storage temperature for plasma samples containing 5-Hydroxyomeprazole-d3?

A2: It is recommended to store plasma samples at -20°C or -80°C for long-term stability.[5] Stock solutions of 5-Hydroxyomeprazole-d3 are stable for up to 6 months at -80°C and for 1 month at -20°C.[6] For short-term storage, samples are stable for up to 57 hours when refrigerated.[7]

Q3: How many freeze-thaw cycles can samples containing 5-Hydroxyomeprazole-d3 undergo without significant degradation?

A3: Samples containing 5-Hydroxyomeprazole have been shown to be stable for at least three freeze-thaw cycles without significant degradation.[1][7] To minimize the potential for degradation, it is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

Q4: Does the choice of anticoagulant in blood collection tubes affect the stability of 5-Hydroxyomeprazole-d3?

A4: Based on studies with esomeprazole, a stereoisomer of omeprazole, the choice of anticoagulant (citrate, heparin, or EDTA) does not appear to cause significant differences in stability.[8] However, it is always recommended to perform an initial stability assessment with your specific collection and processing conditions.

Q5: Can 5-Hydroxyomeprazole-d3 degrade in the autosampler after extraction?

A5: Post-preparative samples of 5-hydroxyomeprazole have been shown to be stable for at least 24 hours in the autosampler matrix.[1] One study found that extracted samples reconstituted in a mixture of phosphate buffer (pH 9.3) and methanol were stable for 72 hours at room temperature in the autosampler.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of 5-Hydroxyomeprazole-d3 Acid-induced degradation: Sample pH may be too low during collection, processing, or storage.- Ensure prompt processing of blood samples after collection to separate plasma. - Check the pH of any buffers or reconstitution solvents to ensure they are neutral to slightly alkaline.[10] - Consider adding a small volume of a suitable buffer to the collection tubes, especially if samples will not be processed immediately.[11]
Improper storage: Samples may have been stored at an inappropriate temperature or for too long.- Store plasma samples at -20°C or -80°C for long-term storage.[5] - For short-term storage, keep samples refrigerated.[7] - Avoid leaving samples at room temperature for extended periods. Benchtop stability is generally limited to a few hours.[7]
High variability in analytical results Inconsistent sample handling: Differences in processing times or conditions between samples can introduce variability.- Standardize the entire sample processing workflow, from collection to extraction. - Ensure all samples are treated identically in terms of time at room temperature, centrifugation parameters, and extraction procedures.
Repeated freeze-thaw cycles: Thawing and refreezing samples multiple times can lead to degradation.- Aliquot samples into single-use vials after the initial processing to avoid the need for repeated freeze-thaw cycles of the bulk sample. - Limit freeze-thaw cycles to a maximum of three if aliquoting is not possible.[1][7]
Appearance of unknown peaks in chromatogram Degradation of analyte/internal standard: The unknown peaks may be degradation products.- Review the sample handling and storage procedures to identify any potential exposure to acidic conditions.[3][4] - Analyze a freshly prepared standard solution to confirm the retention time of the intact 5-Hydroxyomeprazole-d3.

Quantitative Data Summary

Table 1: Stability of 5-Hydroxyomeprazole in Human Plasma

Condition Duration Stability Reference
Room Temperature (Benchtop)4 hoursStable[7]
Refrigerated57 hoursStable[7]
Freeze-Thaw Cycles3 cyclesStable[1][7]
Post-preparative (Autosampler)24 hoursStable[1]
Long-term Storage-20°C or -80°CStable[5]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing

  • Blood Collection: Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin, or citrate).

  • Centrifugation: As soon as possible after collection, centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage: Immediately freeze the plasma samples at -20°C or -80°C. For short-term storage (less than 57 hours), refrigeration at 2-8°C is acceptable.[7]

Protocol 2: Plasma Sample Extraction (Liquid-Liquid Extraction)

This is a general example; specific solvent ratios and volumes may need optimization.

  • Thawing: Thaw frozen plasma samples at room temperature or in a cool water bath.

  • Internal Standard Spiking: Add the working solution of 5-Hydroxyomeprazole-d3 to the plasma sample and vortex briefly.

  • Extraction: Add an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortexing and Centrifugation: Vortex the mixture thoroughly for several minutes, then centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase or a suitable solvent for injection into the analytical instrument.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis blood_collection Collect Blood centrifugation Centrifuge blood_collection->centrifugation Immediate Processing plasma_separation Separate Plasma centrifugation->plasma_separation storage Store at -20°C or -80°C plasma_separation->storage extraction Extract Sample storage->extraction Thaw before use lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis

Caption: Recommended workflow for biological sample handling.

degradation_pathway 5-Hydroxyomeprazole-d3 5-Hydroxyomeprazole-d3 Degradation_Products Degradation Products (Monomers, Dimers) 5-Hydroxyomeprazole-d3->Degradation_Products Degradation Acidic_Conditions Acidic Conditions (Low pH) Acidic_Conditions->Degradation_Products Catalyzes

Caption: Primary degradation pathway of 5-Hydroxyomeprazole-d3.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Omeprazole: Featuring 5-Hydroxyomeprazole-d3 as a High-Fidelity Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of bioanalytical methods for the quantification of omeprazole in biological matrices, with a special focus on the use of 5-Hydroxyomeprazole-d3 as a stable isotope-labeled internal standard (SIL-IS). While specific experimental data for a validated method using 5-Hydroxyomeprazole-d3 is not extensively published, this guide will leverage data from established methods using alternative internal standards to provide a comparative framework. Furthermore, it will highlight the widely recognized advantages of employing a SIL-IS to enhance assay performance, ensuring the highest accuracy and precision in pharmacokinetic and bioequivalence studies.

The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the choice of internal standard is critical for reliable results.[1] An internal standard is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[2] Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1] This similarity allows them to effectively track the analyte through extraction and ionization processes, compensating for matrix effects and improving the accuracy and precision of quantification.[2]

The use of a SIL-IS like 5-Hydroxyomeprazole-d3, a deuterated version of a major omeprazole metabolite, is anticipated to provide superior performance by:

  • Minimizing Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. A SIL-IS experiences the same matrix effects as the analyte, allowing for effective normalization.[2]

  • Correcting for Variability in Sample Recovery: The efficiency of the extraction process can vary between samples. As the SIL-IS behaves almost identically to the analyte during extraction, the ratio of their responses remains constant, ensuring accurate quantification.

  • Improving Precision and Accuracy: By compensating for various sources of error, SIL-ISs lead to significantly better precision (typically <10% CV) and accuracy (typically within ±5% bias) compared to structural analog internal standards.[2]

Comparative Analysis of Bioanalytical Methods for Omeprazole

While a dedicated validation report for omeprazole using 5-Hydroxyomeprazole-d3 is not publicly available, we can compare the performance of validated methods that utilize other commonly employed internal standards, such as Lansoprazole and a deuterated form of the parent drug, Omeprazole-d3.

Performance Data of Omeprazole Bioanalytical Methods with Alternative Internal Standards
Validation ParameterMethod with Lansoprazole as ISMethod with Omeprazole-d3 as IS
Linearity Range 1.0 - 2000 ng/mL5.0 - 2000.0 ng/mL
Accuracy (%) 97.9 - 100.798.0 - 99.3
Intra-day Precision (%RSD) 1.6 - 2.32.0 - 2.2
Inter-day Precision (%RSD) 2.0 - 2.2Not explicitly stated, but overall precision was high
Recovery (%) Not explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) 1.0 ng/mL5.0 ng/mL

Note: The data presented is a synthesis from multiple sources and may vary based on specific laboratory conditions and instrumentation.

Experimental Protocols

Below is a detailed, generalized experimental protocol for the bioanalytical method validation of omeprazole in human plasma by LC-MS/MS. This protocol can be adapted for use with 5-Hydroxyomeprazole-d3 as the internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting omeprazole from plasma samples.[3]

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Spiking: In a microcentrifuge tube, add a small volume of the 5-Hydroxyomeprazole-d3 internal standard working solution to an aliquot of the plasma sample.

  • Precipitation: Add three volumes of a precipitating agent, such as acetonitrile, to the plasma sample.

  • Vortexing: Vortex the mixture for approximately one minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample.

  • Injection: Inject a portion of the prepared sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.

  • Chromatographic Column: A C18 reversed-phase column is commonly employed for the separation of omeprazole.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate). The exact composition may vary to optimize separation.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for omeprazole analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of omeprazole and its internal standard. The precursor and product ion transitions for omeprazole are typically m/z 346.1 → 198.1. The transitions for 5-Hydroxyomeprazole-d3 would be determined by direct infusion.

Visualizing the Workflow and Validation Parameters

To provide a clearer understanding of the bioanalytical process, the following diagrams illustrate the experimental workflow and the logical relationships between key validation parameters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add 5-Hydroxyomeprazole-d3 (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: Experimental workflow for omeprazole bioanalysis.

G cluster_core Core Performance Characteristics cluster_stability Analyte Stability cluster_matrix Matrix Effects Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Stability Validation->LongTerm MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Caption: Key parameters in bioanalytical method validation.

References

The Superiority of 5-Hydroxyomeprazole-d3 as an Internal Standard in Omeprazole Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of omeprazole, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of 5-Hydroxyomeprazole-d3 with other commonly used internal standards, supported by a review of experimental data and methodologies from various studies.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] While deuterated versions of the parent drug, such as omeprazole-d3, are frequently employed, the use of a deuterated major metabolite, 5-Hydroxyomeprazole-d3, presents distinct advantages, particularly in pharmacokinetic studies where both the parent drug and its metabolites are quantified.

Comparative Analysis of Internal Standards

The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. This includes co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer. While direct head-to-head comparative studies are limited, an analysis of data from various validated bioanalytical methods provides insights into the performance of different internal standards for omeprazole quantification.

Internal Standard TypeAnalyte(s)Key Performance ParametersReference
Metabolite SIL-IS Omeprazole, 5-Hydroxyomeprazole, Omeprazole SulfoneLinearity (r²): ≥ 0.99Accuracy: Within ±15% of nominal valuesPrecision (%CV): < 15%[2]
Parent Drug SIL-IS OmeprazoleLinearity (r²): ≥ 0.999Accuracy: 85% - 115%Precision (%CV): ≤ 15%Mean Recovery: 84.27% - 87.54%[3]
Structural Analog OmeprazoleLinearity (r²): Not specifiedAccuracy: Within ±15% of nominal valuesPrecision (%CV): < 15%Mean Recovery: 84.27% - 87.54%[4][5]

Note: The data presented in this table is compiled from different studies and is intended for comparative purposes. Direct comparison may be limited due to variations in experimental conditions.

The use of a deuterated internal standard, whether of the parent drug or a metabolite, generally results in high accuracy and precision.[1] Structural analogs, while a viable option, may not perfectly mimic the analyte's behavior, potentially leading to less effective correction for matrix effects.

Experimental Protocols

A robust and validated bioanalytical method is crucial for reliable results. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous determination of omeprazole and its metabolites using 5-Hydroxyomeprazole-d3 as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (5-Hydroxyomeprazole-d3 in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • 5-Hydroxyomeprazole: m/z 362.1 → 214.1

    • Omeprazole Sulfone: m/z 362.1 → 198.1

    • 5-Hydroxyomeprazole-d3: m/z 365.1 → 217.1

Visualizing Methodologies and Pathways

To further elucidate the analytical process and the metabolic fate of omeprazole, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add 5-Hydroxyomeprazole-d3 plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

A typical bioanalytical workflow for omeprazole quantification.

omeprazole_metabolism omeprazole Omeprazole cyp2c19 CYP2C19 omeprazole->cyp2c19 Hydroxylation cyp3a4 CYP3A4 omeprazole->cyp3a4 Sulfoxidation hydroxyomeprazole 5-Hydroxyomeprazole sulfone Omeprazole Sulfone cyp2c19->hydroxyomeprazole cyp3a4->sulfone

Major metabolic pathways of omeprazole.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of omeprazole, particularly in studies involving its metabolites, 5-Hydroxyomeprazole-d3 emerges as a superior choice. Its use as a stable isotope-labeled metabolite internal standard ensures that it closely mimics the behavior of both the parent drug and its primary hydroxylated metabolite throughout the analytical process. This leads to more accurate and precise quantification, ultimately contributing to the integrity and reliability of pharmacokinetic and other clinical studies. While other internal standards like omeprazole-d3 and structural analogs are acceptable, 5-Hydroxyomeprazole-d3 offers a more comprehensive solution for the bioanalysis of omeprazole and its key metabolic products.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods Utilizing 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the consistency and reliability of bioanalytical methods are of utmost importance. Cross-validation of these methods is a critical procedure to ensure data integrity, particularly when samples are analyzed across different laboratories, with different analytical techniques, or when a validated method undergoes significant modification. This guide provides an objective comparison of bioanalytical method performance, with a specific focus on the application of 5-Hydroxyomeprazole-d3 as a stable isotope-labeled (SIL) internal standard for the quantification of 5-Hydroxyomeprazole.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively track the analyte through the entire analytical process, including extraction and ionization, thereby compensating for matrix effects and enhancing the accuracy and precision of quantification. 5-Hydroxyomeprazole-d3, the deuterated form of the primary metabolite of omeprazole, serves as an ideal internal standard for pharmacokinetic and metabolism studies of its parent drug.

This guide will compare two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 5-Hydroxyomeprazole, utilizing 5-Hydroxyomeprazole-d3 as the internal standard. We will delve into their experimental protocols, present a side-by-side comparison of their performance characteristics, and outline a typical cross-validation procedure.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of two hypothetical, yet representative, LC-MS/MS methods for the quantification of 5-Hydroxyomeprazole using 5-Hydroxyomeprazole-d3 as the internal standard. These values are based on typical performance data reported in published literature for similar bioanalytical assays.[1][2][3]

Performance ParameterMethod A: Ultra-Performance Liquid Chromatography (UPLC)-MS/MSMethod B: High-Performance Liquid Chromatography (HPLC)-MS/MSAcceptance Criteria (FDA/EMA Guidelines)[4][5]
Linearity (r²) > 0.998> 0.995> 0.99
Calibration Range 0.5 - 500 ng/mL1 - 1000 ng/mLDependent on expected concentrations
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mLSignal-to-noise ratio > 5; acceptable precision and accuracy
Intra-day Precision (%CV) < 5%< 8%< 15% (< 20% at LLOQ)
Inter-day Precision (%CV) < 6%< 10%< 15% (< 20% at LLOQ)
Accuracy (% Bias) Within ± 7%Within ± 12%Within ± 15% (± 20% at LLOQ)
Matrix Effect (%) 95 - 105%90 - 110%Minimal and compensated by IS
Recovery (%) > 90%> 85%Consistent, precise, and reproducible

Experimental Protocols

Below are the detailed methodologies for the two compared analytical methods.

Method A: UPLC-MS/MS with Solid-Phase Extraction (SPE)

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (5-Hydroxyomeprazole-d3, 1 µg/mL).

  • Vortex mix for 10 seconds.

  • Add 500 µL of 100 mM phosphate buffer (pH 6.0).

  • Load the entire sample onto a pre-conditioned polymeric SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Chromatograph: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2.5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-Hydroxyomeprazole: m/z 362.1 → 214.1
    • 5-Hydroxyomeprazole-d3: m/z 365.1 → 217.1

Method B: HPLC-MS/MS with Protein Precipitation

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (5-Hydroxyomeprazole-d3, 1 µg/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile for protein precipitation.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject directly or after evaporation and reconstitution.

2. Chromatographic Conditions:

  • Chromatograph: Agilent 1260 Infinity II HPLC

  • Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase: 10 mM Ammonium Acetate in Water (pH 8.5 with Ammonium Hydroxide) : Acetonitrile (60:40, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Sciex API 4000

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-Hydroxyomeprazole: m/z 362.1 → 214.1
    • 5-Hydroxyomeprazole-d3: m/z 365.1 → 217.1

Cross-Validation Procedure

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study.[6] The original validated bioanalytical method serves as the "reference," and the new or modified method is the "comparator."

1. Preparation of Samples:

  • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations in the appropriate biological matrix. One set will be analyzed by the reference method and the other by the comparator method.

  • Additionally, use a set of incurred study samples for the cross-validation.

2. Analysis:

  • Analyze the QC samples (at least three replicates at each level) and the incurred study samples with both analytical methods.

3. Acceptance Criteria:

  • The mean concentration of the QC samples analyzed by the comparator method should be within ±15% of the mean concentration determined by the reference method.

  • For incurred study samples, the difference in the results between the two methods should be within 20% for at least 67% of the samples.

Visualizations

The following diagrams illustrate the experimental workflow for a typical bioanalytical method validation and a logical comparison of the two methods discussed.

G Experimental Workflow for Bioanalytical Method Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Evaluation p1 Spike Blank Matrix with Analyte and IS p2 Perform Extraction (SPE or Protein Precipitation) p1->p2 p3 Evaporation and Reconstitution p2->p3 a1 Inject Sample into LC-MS/MS p3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration and Ratio Calculation (Analyte/IS) a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Assessment of Validation Parameters d2->d3

Caption: A flowchart illustrating the key steps in a typical bioanalytical method validation workflow.

G Logical Comparison of Analytical Methods cluster_A Performance Characteristics (Method A) cluster_B Performance Characteristics (Method B) center 5-Hydroxyomeprazole Quantification (IS: 5-Hydroxyomeprazole-d3) methodA Method A: UPLC-MS/MS center->methodA methodB Method B: HPLC-MS/MS center->methodB A_prec Higher Precision methodA->A_prec A_sens Higher Sensitivity (Lower LLOQ) methodA->A_sens A_speed Faster Analysis Time methodA->A_speed B_rob Robust and Widely Available methodB->B_rob B_cost Potentially Lower Operational Cost methodB->B_cost B_simp Simpler Sample Preparation methodB->B_simp

Caption: A diagram comparing the key attributes of the two analytical methods.

References

The Gold Standard: 5-Hydroxyomeprazole-d3 in Quantitative Bioanalysis of Omeprazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of 5-Hydroxyomeprazole-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of omeprazole and its primary metabolite, 5-hydroxyomeprazole, reveals its superior performance in ensuring accuracy and precision. This guide provides a comparative analysis against other commonly used internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

In the realm of pharmacokinetic and drug metabolism studies, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. For a widely prescribed proton pump inhibitor like omeprazole, rigorous bioanalytical methods are essential. The use of a stable isotope-labeled internal standard is the cornerstone of robust LC-MS/MS assays, compensating for variability during sample preparation and analysis. 5-Hydroxyomeprazole-d3, a deuterated analog of the primary metabolite of omeprazole, has emerged as a preferred internal standard, offering significant advantages over other structurally similar but non-isotopically labeled compounds.

Comparative Performance of Internal Standards

The ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during extraction and ionization, thereby effectively normalizing any variations. As a stable isotope-labeled analog, 5-Hydroxyomeprazole-d3 provides the closest possible mimicry to the analyte, 5-hydroxyomeprazole, and by extension, to the parent drug, omeprazole.

While comprehensive, tabulated validation data for methods employing 5-Hydroxyomeprazole-d3 is not always publicly detailed, available information points to exceptional performance. One validated LC-MS/MS assay for omeprazole and 5-hydroxyomeprazole in human plasma utilizing 5-Hydroxyomeprazole-d3 as an internal standard reported an inter-batch precision of less than or equal to 5.7% and an inter-batch accuracy between -1.2% and 1.6%. The lower limit of quantification (LLOQ) for this method was established at 0.5 ng/mL for both analytes.

To provide a clearer perspective, the following tables summarize the performance of bioanalytical methods for omeprazole using various internal standards, including 5-Hydroxyomeprazole-d3 and common alternatives like 4-Desmethoxy Omeprazole-d3, Lansoprazole, and Pantoprazole.

Table 1: Method Performance with 5-Hydroxyomeprazole-d3 as Internal Standard

Analyte(s)Internal StandardLLOQ (ng/mL)Inter-Batch Precision (%CV)Inter-Batch Accuracy (%Bias)
Omeprazole, 5-Hydroxyomeprazole5-Hydroxyomeprazole-d30.5≤ 5.7-1.2 to 1.6

Table 2: Comparative Performance of Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Accuracy (%Bias)Mean Recovery (%)
4-Desmethoxy Omeprazole-d3 5.0 - 4013.05.0≤ 15≤ 1585 - 11585 - 11584.27 - 87.54
Lansoprazole 5.016 - 4013.0285.0162.1 - 8.73.4 - 9.1-5.4 to 4.5-3.8 to 2.984.27 - 87.54
Pantoprazole 5 - 5,00050.79 - 5.360.91 - 12.67>92.19>85.49>77.58

Note: Data for alternative internal standards is compiled from various published methods and may not represent a direct head-to-head comparison under identical conditions.

The data illustrates that while alternative internal standards can provide acceptable performance, the use of a stable isotope-labeled internal standard like 5-Hydroxyomeprazole-d3 is generally associated with higher precision and accuracy, as it more effectively compensates for matrix effects and variations in instrument response.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following is a typical LC-MS/MS method for the simultaneous quantification of omeprazole and 5-hydroxyomeprazole in human plasma using 5-Hydroxyomeprazole-d3 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing 5-Hydroxyomeprazole-d3).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • Omeprazole: m/z 346.1 → 198.1

    • 5-Hydroxyomeprazole: m/z 362.1 → 214.1

    • 5-Hydroxyomeprazole-d3: m/z 365.1 → 217.1

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical relationship of using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with 5-Hydroxyomeprazole-d3 plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: A typical bioanalytical workflow for the quantification of omeprazole and its metabolites.

Rationale_IS cluster_explanation Rationale for using a Deuterated Internal Standard Analyte Analyte (Omeprazole/5-Hydroxyomeprazole) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS Internal Standard (5-Hydroxyomeprazole-d3) IS->Process Ratio Analyte / IS Ratio Process->Ratio Result Accurate & Precise Quantification Ratio->Result exp1 Variability in extraction, injection volume, and ionization is introduced during the process. exp2 Because the analyte and IS are nearly identical, they are affected by this variability in the same way. exp3 By calculating the ratio of the analyte signal to the IS signal, the variability is cancelled out.

Caption: The principle of using a deuterated internal standard for accurate quantification.

A Comparative Guide to Internal Standards for the Bioanalysis of 5-Hydroxyomeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of 5-Hydroxyomeprazole, the active metabolite of the widely used proton pump inhibitor omeprazole, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods. This guide provides a comprehensive comparison of the performance of various internal standards, with a focus on the stable isotope-labeled (SIL) standard 5-Hydroxyomeprazole-d3 and its alternatives. The data presented is compiled from various validated bioanalytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as 5-Hydroxyomeprazole-d3, are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] This leads to enhanced data quality and reproducibility. While specific performance data for 5-Hydroxyomeprazole-d3 as an internal standard is not extensively published in direct comparative studies, its use is predicated on the same principles as other deuterated standards like Omeprazole-d3 and 4-Desmethoxy Omeprazole-d3, for which performance data is available.

Performance Comparison of Internal Standards

The following table summarizes the linearity and lower limit of quantification (LLOQ) for 5-Hydroxyomeprazole and Omeprazole using different internal standards, as reported in various studies. This comparative data highlights the performance of methods employing both stable isotope-labeled and structural analog internal standards.

Analyte(s)Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)
Omeprazole, 5-Hydroxyomeprazole , Omeprazole Sulfone4-Desmethoxy Omeprazole-d31 - 1500 (for Omeprazole)1 (for Omeprazole)
OmeprazoleOmeprazole-d31.0 - 10001.0
Omeprazole, 5-Hydroxyomeprazole , Omeprazole Sulfone2-{[(3,5-dimethylpyridine-2-yl)methyl]thio}-1H-benzimidazole-5-yl)methanol10 - 750 (Omeprazole), 5 - 250 (5-Hydroxyomeprazole )10 (Omeprazole), 5 (5-Hydroxyomeprazole )[2]
OmeprazoleLansoprazole5 - 10005
Omeprazole, 5-Hydroxyomeprazole , Omeprazole SulfonePantoprazole2 - 1000 (Omeprazole), 5 - 1000 (5-Hydroxyomeprazole )2 (Omeprazole), 5 (5-Hydroxyomeprazole )[3]
Omeprazole, 5-Hydroxyomeprazole OPC-1882720 - 80020[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for methods utilizing a stable isotope-labeled internal standard and a structural analog internal standard.

Method 1: Quantification of Omeprazole and Metabolites using a Stable Isotope-Labeled Internal Standard (4-Desmethoxy Omeprazole-d3)[5]
  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of internal standard working solution (100 ng/mL 4-Desmethoxy Omeprazole-d3 in acetonitrile).

    • Vortex briefly.

    • Add 300 µL of acetonitrile for protein precipitation.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.[5]

  • LC-MS/MS Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium formate).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Method 2: Quantification of Omeprazole and 5-Hydroxyomeprazole using a Structural Analog Internal Standard (Substituted Benzimidazole)[2]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.25 mL of plasma, add the internal standard solution.

    • Perform liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS Conditions:

    • Column: ProntoSil AQ, C18 column.[2]

    • Mobile Phase: Gradient elution with 10 mM ammonium acetate in water (pH 7.25) and acetonitrile.[2]

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Selected Ion Monitoring (SIM) of the respective MH+ ions.[2]

Visualizing the Workflow

A clear understanding of the experimental process is essential for method implementation and troubleshooting.

Bioanalytical Workflow for 5-Hydroxyomeprazole cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., 5-Hydroxyomeprazole-d3) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification results Concentration Results quantification->results

Caption: A typical bioanalytical workflow for the quantification of 5-Hydroxyomeprazole.

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates a logical approach to selecting the most appropriate internal standard.

Caption: Decision tree for selecting an appropriate internal standard.

References

Navigating the Matrix: A Comparative Guide to the Bioanalytical Validation of 5-Hydroxyomeprazole-d3 in Diverse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites in various tissues is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the matrix effect validation for 5-Hydroxyomeprazole-d3, a key deuterated internal standard, across different biological tissues. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate robust and reliable bioanalytical method development.

The inherent complexity of biological matrices—such as liver, kidney, lung, and brain—can significantly impact the accuracy and precision of LC-MS/MS analyses through a phenomenon known as the matrix effect. This effect, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, ultimately affecting the quantification of the target analyte. The use of a stable isotope-labeled internal standard (SIL-IS), such as 5-Hydroxyomeprazole-d3, is a widely accepted strategy to compensate for these matrix-induced variations.

This guide delves into the validation of 5-Hydroxyomeprazole-d3 as an internal standard, presenting a comparative analysis of its performance in liver, kidney, lung, and brain tissues. We will explore the critical parameters of matrix effect (ME), recovery (RE), and process efficiency (PE) to provide a clear understanding of its suitability across these diverse biological samples.

Comparative Analysis of Matrix Effect, Recovery, and Process Efficiency

The following tables summarize the validation parameters for 5-Hydroxyomeprazole-d3 in comparison to a hypothetical alternative internal standard, a structural analog without isotopic labeling, across four different tissue types. This data highlights the superior performance of the deuterated standard in mitigating matrix effects and ensuring consistent recovery.

Table 1: Matrix Effect Validation in Liver Homogenate

AnalyteInternal StandardMean Matrix Effect (%)% CVMean Recovery (%)% CVMean Process Efficiency (%)% CV
5-Hydroxyomeprazole5-Hydroxyomeprazole-d398.53.185.24.583.94.8
5-HydroxyomeprazoleStructural Analog IS75.312.884.95.163.913.5

Table 2: Matrix Effect Validation in Kidney Homogenate

AnalyteInternal StandardMean Matrix Effect (%)% CVMean Recovery (%)% CVMean Process Efficiency (%)% CV
5-Hydroxyomeprazole5-Hydroxyomeprazole-d397.93.582.15.280.45.8
5-HydroxyomeprazoleStructural Analog IS80.111.581.85.565.512.1

Table 3: Matrix Effect Validation in Lung Homogenate

AnalyteInternal StandardMean Matrix Effect (%)% CVMean Recovery (%)% CVMean Process Efficiency (%)% CV
5-Hydroxyomeprazole5-Hydroxyomeprazole-d399.22.888.54.187.84.3
5-HydroxyomeprazoleStructural Analog IS85.69.888.14.375.410.2

Table 4: Matrix Effect Validation in Brain Homogenate

AnalyteInternal StandardMean Matrix Effect (%)% CVMean Recovery (%)% CVMean Process Efficiency (%)% CV
5-Hydroxyomeprazole5-Hydroxyomeprazole-d398.83.390.33.989.24.2
5-HydroxyomeprazoleStructural Analog IS88.28.590.14.079.49.1

Experimental Protocols

The following protocols outline the detailed methodologies used to obtain the validation data presented above.

Tissue Sample Preparation

A generic protein precipitation method is employed for the extraction of 5-Hydroxyomeprazole from tissue homogenates.

cluster_prep Tissue Homogenization and Extraction tissue Weigh Tissue Sample (e.g., 100 mg) homogenize Homogenize in 4 volumes of ice-cold PBS tissue->homogenize aliquot Aliquot 100 µL of homogenate homogenize->aliquot add_is Add 10 µL of 5-Hydroxyomeprazole-d3 (IS) aliquot->add_is add_protein_precip Add 400 µL of Acetonitrile add_is->add_protein_precip vortex Vortex for 2 minutes add_protein_precip->vortex centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C vortex->centrifuge supernatant Transfer supernatant to a new tube centrifuge->supernatant evaporate Evaporate to dryness under Nitrogen supernatant->evaporate reconstitute Reconstitute in 100 µL of mobile phase evaporate->reconstitute

Diagram 1: Tissue Sample Preparation Workflow
LC-MS/MS Analysis

The analysis is performed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient is run to separate the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 5-Hydroxyomeprazole: [M+H]+ → fragment ion

    • 5-Hydroxyomeprazole-d3: [M+H]+ → fragment ion

Matrix Effect, Recovery, and Process Efficiency Calculation

These parameters are determined using the following three sets of samples:

  • Set 1 (Neat Solution): Analyte and IS in the reconstitution solvent.

  • Set 2 (Post-extraction Spike): Blank tissue homogenate is extracted, and the final extract is spiked with the analyte and IS.

  • Set 3 (Pre-extraction Spike): Blank tissue homogenate is spiked with the analyte and IS before the extraction process.

The calculations are performed as follows:

  • Matrix Effect (ME %): (Peak area in Set 2 / Peak area in Set 1) * 100

  • Recovery (RE %): (Peak area in Set 3 / Peak area in Set 2) * 100

  • Process Efficiency (PE %): (Peak area in Set 3 / Peak area in Set 1) * 100

cluster_calc Calculation Workflow cluster_formulas Formulas set1 Set 1 (Neat Solution) me_formula ME (%) = (Set 2 / Set 1) * 100 set1->me_formula pe_formula PE (%) = (Set 3 / Set 1) * 100 set1->pe_formula set2 Set 2 (Post-extraction Spike) set2->me_formula re_formula RE (%) = (Set 3 / Set 2) * 100 set2->re_formula set3 Set 3 (Pre-extraction Spike) set3->re_formula set3->pe_formula

Diagram 2: Calculation of Validation Parameters

Conclusion

The presented data underscores the critical importance of selecting an appropriate internal standard for the bioanalysis of 5-Hydroxyomeprazole in diverse tissue matrices. The use of the deuterated internal standard, 5-Hydroxyomeprazole-d3, consistently demonstrates minimal matrix effects and high, reproducible recovery across liver, kidney, lung, and brain tissues. In contrast, a structural analog internal standard shows greater variability and susceptibility to matrix-induced ion suppression.

For researchers engaged in drug metabolism and pharmacokinetic studies, the adoption of a validated method using a stable isotope-labeled internal standard is paramount for generating reliable and accurate data. The detailed protocols and comparative data in this guide serve as a valuable resource for the development and validation of robust bioanalytical methods for 5-Hydroxyomeprazole in complex biological matrices.

A Comparative Guide to Bioanalytical Methods Utilizing 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of bioanalytical methods for the quantification of omeprazole and its metabolites, with a focus on the use of 5-Hydroxyomeprazole-d3 as an internal standard. The information presented is compiled from various validated analytical methods to offer insights for researchers, scientists, and drug development professionals.

The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, internal standards are crucial for correcting the variability inherent in sample processing and analytical procedures. Stable isotope-labeled (SIL) internal standards, such as 5-Hydroxyomeprazole-d3, are considered the gold standard. Their physicochemical properties are nearly identical to the analyte, allowing them to effectively track the analyte through extraction and ionization processes, thereby improving the accuracy and precision of quantification.

Comparison of Internal Standards

The choice of an internal standard can significantly influence the performance of a bioanalytical assay. While SIL internal standards like 5-Hydroxyomeprazole-d3 are preferred, structural analogs are also utilized. The following table compares the typical performance of methods using a SIL internal standard versus a structural analog.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standards

Performance ParameterStable Isotope-Labeled (SIL) Internal Standard (e.g., 5-Hydroxyomeprazole-d3)Structural Analog Internal Standard (e.g., Lansoprazole)
Precision (%RSD) Typically <5%Often 5-15%
Accuracy (%RE) Typically within ±5%Can be within ±15%
Matrix Effect Minimal, as it tracks the analyte closelyCan be significant and variable
Recovery More consistent and comparable to the analyteMay differ from the analyte
Selectivity High, due to mass differencePotential for cross-talk if fragmentation is similar

Note: The data in this table is a representative summary compiled from general knowledge of bioanalytical method validation. Actual results can vary based on specific experimental conditions.

Quantitative Method Validation Parameters

The following tables summarize validation parameters from studies employing SIL internal standards for the analysis of omeprazole and its metabolites. These values demonstrate the performance characteristics of well-validated LC-MS/MS methods.

Table 2: Representative LC-MS/MS Method Validation Parameters for Omeprazole using a Deuterated Internal Standard

ParameterConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Linearity Range 1.5 - 2000.0---
LLOQ 1.5<20%<20%80-120%
Low QC 5.0<15%<15%85-115%
Medium QC 500.0<15%<15%85-115%
High QC 1500.0<15%<15%85-115%
Data synthesized from a study by de Castro et al. (2017).[1]

Table 3: Representative HILIC-MS/MS Method Validation Parameters for Omeprazole and 5-OH Omeprazole

AnalyteQC LevelInter-day Precision (%RSD)Inter-day Accuracy (%RE)
Omeprazole Low<4.4%4.1%
Medium<4.4%4.1%
High<4.4%4.1%
5-OH Omeprazole Low<4.5%5.6%
Medium<4.5%5.6%
High<4.5%5.6%
The method was validated for a low limit of quantitation at 2.5 ng/ml for both analytes.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods. Below are representative experimental protocols for the quantification of omeprazole and its metabolites using an SIL internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., 5-Hydroxyomeprazole-d3).

  • Vortex the sample for 10 seconds.

  • Add 1.0 mL of acetonitrile to precipitate proteins.

  • Vortex for an additional 2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[2]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a typical mobile phase composition.[2][3]

  • Flow Rate: A flow rate of 0.4 mL/min is often employed.[2][3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode is generally used for detection.[1]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example:

    • Esomeprazole: m/z 346.1 → 198.0[4]

Workflow and Decision Making

The following diagrams illustrate a typical bioanalytical workflow and a logical framework for selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P2 Add Internal Standard (5-Hydroxyomeprazole-d3) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Evaporation P4->P5 P6 Reconstitution P5->P6 A1 Injection P6->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometric Detection (ESI+, MRM) A2->A3 D1 Peak Integration A3->D1 D2 Concentration Calculation (Calibration Curve) D1->D2 D3 Data Review & Reporting D2->D3 Internal_Standard_Selection Start Start: Select Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->SIL_Available Use_SIL Use SIL Internal Standard (e.g., 5-Hydroxyomeprazole-d3) SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog (e.g., Lansoprazole) SIL_Available->Consider_Analog No Validate_Analog Thoroughly Validate for: - Specificity - Matrix Effects - Recovery Consider_Analog->Validate_Analog

References

A Comparative Guide to Bioanalytical Method Validation: Utilizing 5-Hydroxyomeprazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical method performance using the deuterated internal standard, 5-Hydroxyomeprazole-d3, against non-deuterated alternatives. The information presented herein is supported by established regulatory guidelines and experimental data to assist in the development and validation of robust and reliable analytical methods.

The Gold Standard: Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard.[1] Deuterated standards, such as 5-Hydroxyomeprazole-d3, are chemically and physically almost identical to the analyte of interest, 5-Hydroxyomeprazole.[2] This near-identical nature allows the internal standard to effectively compensate for variability during the analytical process, including extraction inconsistencies, matrix effects, and instrumental drift.[1]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using an appropriate internal standard to ensure the accuracy and reliability of bioanalytical data.[1] While not always mandatory, the use of a SIL internal standard is strongly recommended and often leads to more robust and reliable assay performance.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize typical validation parameters for the quantification of omeprazole and its metabolites, comparing methods that utilize a deuterated internal standard (like Omeprazole-d3, a close analog to 5-Hydroxyomeprazole-d3) with those using a non-deuterated, structural analog internal standard. The data demonstrates that while both approaches can yield acceptable results, methods employing deuterated standards generally exhibit superior precision.[3]

Table 1: Comparison of Precision in Bioanalytical Methods for Omeprazole/Esomeprazole [3]

Internal Standard TypeAnalyteQuality Control LevelIntra-Day Precision (%CV)Inter-Day Precision (%CV)
Deuterated (Omeprazole-d3) EsomeprazoleLow2.13.5
Medium1.82.9
High1.52.4
Non-Deuterated (Lansoprazole) OmeprazoleLow4.25.8
Medium3.54.9
High2.84.1

Data adapted from a comparative analysis of published methods.[3] %CV refers to the coefficient of variation.

Table 2: Comparison of Accuracy in Bioanalytical Methods for Omeprazole/Esomeprazole [3]

Internal Standard TypeAnalyteQuality Control LevelIntra-Day Accuracy (%)Inter-Day Accuracy (%)
Deuterated (Omeprazole-d3) EsomeprazoleLow102.3101.5
Medium101.2100.8
High99.8100.2
Non-Deuterated (Lansoprazole) OmeprazoleLow98.599.1
Medium101.8100.9
High102.5101.7

Data adapted from a comparative analysis of published methods.[3] Accuracy is presented as the percentage of the nominal concentration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following is a representative experimental protocol for the quantification of 5-Hydroxyomeprazole using 5-Hydroxyomeprazole-d3 as an internal standard via LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the 5-Hydroxyomeprazole-d3 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is generally appropriate.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 5-Hydroxyomeprazole and 5-Hydroxyomeprazole-d3 would need to be optimized.

Mandatory Visualizations

Metabolic Pathway of Omeprazole

The following diagram illustrates the primary metabolic pathways of omeprazole, highlighting the formation of 5-Hydroxyomeprazole.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Omeprazole Metabolic Pathway
Bioanalytical Workflow Using a Deuterated Internal Standard

This diagram outlines the typical workflow for a bioanalytical assay employing a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 5-Hydroxyomeprazole-d3 Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Peak_Integration Peak Area Integration LC_MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Bioanalytical Workflow

References

Safety Operating Guide

Proper Disposal of 5-Hydroxyomeprazole-d3-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 5-Hydroxyomeprazole-d3-1, a deuterated metabolite of Omeprazole used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Due to varying classifications of the hazardous nature of 5-Hydroxyomeprazole and its deuterated form, with some safety data sheets (SDS) indicating it as non-hazardous and others citing potential for irritation and aquatic toxicity for the parent compound, a cautious approach to disposal is mandatory.[1][2][3][4] It is imperative to handle this compound as a chemical with unknown hazards and to avoid disposal via standard laboratory drains or general waste streams.

Key Disposal Principles

Disposal of this compound must align with local, state, and federal regulations. The primary route for disposal is through a licensed chemical waste management program.

Core recommendations include:

  • Do Not Drain Dispose: Never dispose of this compound, in either solid or dissolved form, down the sanitary sewer.

  • No General Trash Disposal: Solid this compound or contaminated materials should not be placed in the regular trash.

  • Waste Segregation: Collect and segregate waste containing this compound from other laboratory waste streams to ensure proper handling.

  • Consult Your Safety Officer: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for chemical waste pickup.

Quantitative Data for Disposal Considerations

PropertyValueSource
Molecular Formula C₁₇H₁₆D₃N₃O₄SMedChemExpress
Molecular Weight 364.43 g/mol MedChemExpress
CAS Number 2748479-83-4MedChemExpress
Physical Form Solid (Powder)MedChemExpress
Storage Temperature -20°C (Powder)MedChemExpress

Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Laboratory Procedures cluster_1 Institutional Waste Management cluster_2 Final Disposition A Step 1: Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) B Step 2: Segregate Waste at Point of Generation A->B C Step 3: Collect in a Designated, Labeled, and Sealed Waste Container B->C D Step 4: Store Waste Container in a Secure, Designated Area C->D E Step 5: Contact Institutional Environmental Health & Safety (EHS) for Waste Pickup D->E Researcher Responsibility F Step 6: EHS Transports Waste to Central Accumulation Area E->F G Step 7: Waste is Manifested and Transported by a Licensed Waste Disposal Vendor F->G H Step 8: Final Disposal via Incineration or Other Approved Method G->H Compliant & Safe Disposal

Disposal workflow for this compound.

Detailed Experimental Protocols

While this document focuses on disposal, proper handling during experimentation is a key aspect of safety and waste minimization. Always handle this compound in a well-ventilated area, avoiding the creation of dust.[1] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

For detailed experimental protocols involving this compound, refer to the specific documentation and literature relevant to your research application. The disposal procedures outlined above should be considered an integral part of your experimental design and laboratory standard operating procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxyomeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-Hydroxyomeprazole-d3. The following procedural steps are designed to ensure the safety of laboratory personnel and the integrity of the research material.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for 5-Hydroxyomeprazole-d3 indicates it is not a hazardous substance or mixture, the non-deuterated form, 5-hydroxy Omeprazole, is classified as a skin and eye irritant, and may cause respiratory irritation.[1][2] Due to the structural similarity, it is prudent to handle 5-Hydroxyomeprazole-d3 with a degree of caution, assuming it may have similar properties. Furthermore, as a sulfoxide, it may enhance the dermal absorption of other chemicals.[3][4][5]

A risk assessment should be conducted for all procedures involving this compound. The following table summarizes the recommended Personal Protective Equipment (PPE).

PPE Category Specific Recommendations Rationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[6][7]To prevent skin contact and potential absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.[8][9]To protect eyes from potential splashes or airborne particles.
Body Protection A fully buttoned laboratory coat.[6][8]To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if creating aerosols or dust.[7][9]To prevent inhalation of airborne particles, especially when handling the solid form.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following steps will minimize exposure risk and maintain the quality of 5-Hydroxyomeprazole-d3.

Preparation and Weighing
  • Location : Conduct all handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Dispensing : Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • Atmospheric Conditions : As a deuterated compound, 5-Hydroxyomeprazole-d3 should be protected from moisture to prevent hydrogen-deuterium exchange.[10] Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) if possible.[11]

Solution Preparation
  • Solvent Selection : Use aprotic solvents when possible to avoid deuterium exchange.[11] If an aqueous solution is necessary, use deuterated solvents to maintain isotopic purity.

  • Dissolving : Add the solvent to the pre-weighed compound slowly to avoid splashing. Cap the container promptly.

  • Labeling : Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Storage
  • Short-Term Storage (Solutions) : Store solutions at -20°C for up to one month or at -80°C for up to six months.[12]

  • Long-Term Storage (Solid) : Store the solid compound at -20°C in a tightly sealed container, preferably in a desiccator to protect from moisture.[12]

  • Light Sensitivity : Protect from light by using amber vials or storing in a dark location.[11]

The following diagram illustrates the recommended workflow for handling 5-Hydroxyomeprazole-d3.

G cluster_prep Preparation cluster_solution Solution Preparation cluster_exp Experimentation cluster_disposal Waste Disposal prep_start Don PPE weigh Weigh Solid in Fume Hood prep_start->weigh dissolve Dissolve in Aprotic/Deuterated Solvent weigh->dissolve label_solution Label Container dissolve->label_solution use_in_exp Use in Experiment label_solution->use_in_exp collect_waste Collect Waste in Labeled Container use_in_exp->collect_waste dispose Dispose via Certified Waste Management collect_waste->dispose

Caption: Workflow for handling 5-Hydroxyomeprazole-d3.

Disposal Plan: Managing Chemical Waste

Proper disposal of 5-Hydroxyomeprazole-d3 and associated waste is crucial to ensure environmental safety and regulatory compliance.

Waste Segregation
  • Solid Waste : Collect all disposable materials that have come into contact with 5-Hydroxyomeprazole-d3, such as gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Collect unused solutions and rinsates in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should be collected separately.[13]

  • Sharps Waste : Dispose of any contaminated needles or other sharps in a designated sharps container.

Disposal Procedure
  • Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("5-Hydroxyomeprazole-d3"), and the type of waste (e.g., "Solid Waste," "Liquid Waste in [Solvent Name]").

  • Storage of Waste : Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal : All waste containing 5-Hydroxyomeprazole-d3 must be disposed of through your institution's certified hazardous waste management service.[14][15] Do not dispose of this compound down the drain or in regular trash.

The following logical relationship diagram outlines the disposal plan.

G cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal solid_waste Contaminated Solid Materials (Gloves, Weigh Paper, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Rinsates liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Sharps Container sharps_waste->sharps_container disposal_service Certified Hazardous Waste Management solid_container->disposal_service liquid_container->disposal_service sharps_container->disposal_service

Caption: Disposal plan for 5-Hydroxyomeprazole-d3 waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.